Ytterbium sulfide (Yb2S3)
Description
Significance and Research Trajectories of Rare Earth Chalcogenides
Rare earth chalcogenides, a class of compounds formed between rare earth elements and chalcogens (sulfur, selenium, and tellurium), are of considerable interest due to their diverse and often unique physical and chemical properties. rsc.orgiphy.ac.cnrsc.org These properties stem from the distinctive electronic configurations of the rare earth ions, particularly the partially filled 4f orbitals. rsc.org The research into these materials has paved the way for advancements in various technological fields, including electronics, optoelectronics, and materials science. zegmetal.comsci-hub.se
Ytterbium sulfide (B99878), in particular, serves as a crucial model system for understanding the behavior of heavy lanthanide elements. The effects of the lanthanide contraction are pronounced in ytterbium, influencing its structural and electronic properties in ways that provide fundamental insights into f-electron chemistry. The ability of ytterbium to exist in both divalent (Yb²⁺) and trivalent (Yb³⁺) oxidation states adds another layer of complexity and research interest. tennessee.edu In Yb₂S₃, ytterbium predominantly adopts the trivalent state (Yb³⁺), with a 4f¹³ electronic configuration. This results in an unpaired electron, giving rise to magnetic properties and making it a valuable subject for studying electron-lattice interactions.
The broader family of rare earth chalcogenides is being explored for a range of applications. Their unique optical properties make them candidates for infrared nonlinear optical (NLO) crystals, essential for laser technology. rsc.orgrsc.org Furthermore, their magnetic properties, arising from the localized f-electrons, have made them a fertile ground for investigating frustrated magnetism and quantum spin liquid states. iphy.ac.cnresearchgate.netarxiv.org
Historical Context of Yb₂S₃ Investigations
The journey of Yb₂S₃ research is intrinsically linked to the discovery of ytterbium itself. In 1878, Swiss chemist Jean Charles Galissard de Marignac isolated a new earth, which he named "ytterbia," from the mineral gadolinite. wikipedia.org This laid the groundwork for future investigations into ytterbium and its compounds. Later, in 1907, French chemist Georges Urbain successfully separated ytterbia into two components, one of which was neoytterbia, now known as ytterbium. wikipedia.org
Systematic studies of ytterbium sulfide compounds began in the mid-20th century, spurred by advancements in synthesis and analytical techniques. The first comprehensive characterization of the various phases of ytterbium sulfide was reported in the 1960s, establishing its fundamental crystallographic and thermodynamic properties. A significant milestone was the work of Domange and his colleagues in 1958, who detailed the formation of Yb₂S₃ by heating ytterbium oxide (Yb₂O₃) with hydrogen sulfide. osti.gov
The latter half of the 20th century saw the application of more sophisticated methods, such as high-pressure synthesis techniques using multi-anvil presses and diamond anvil cells. iaea.org These advancements allowed researchers to explore the phase relationships of the ytterbium-sulfur system under extreme conditions, leading to the establishment of pressure-temperature phase diagrams that are still crucial for guiding modern synthesis. iaea.org The 1990s marked the beginning of the modern era of Yb₂S₃ research, with the advent of powerful characterization tools like synchrotron X-ray diffraction and detailed magnetic measurements. These techniques have enabled a deeper understanding of the intricate relationship between the crystal structure and the physical properties of its various polymorphic forms.
Contemporary Challenges and Future Perspectives in Yb₂S₃ Research
Despite significant progress, the study of Ytterbium sulfide continues to present challenges and offer exciting avenues for future research. One of the primary challenges lies in the controlled synthesis of specific polymorphs of Yb₂S₃. The compound is known to exist in several crystal structures, including orthorhombic, hexagonal, and cubic phases, with the resulting phase being highly sensitive to synthesis conditions such as temperature and pressure. nii.ac.jp Achieving single-phase materials is crucial for accurately characterizing their intrinsic properties.
High-pressure, high-temperature synthesis has been a key technique for accessing different phases, such as the γ-phase, and for constructing detailed pressure-temperature phase diagrams. iaea.org However, these methods can be complex and require specialized equipment. Alternative, more accessible synthesis routes, such as the successive ionic layer adsorption and reaction (SILAR) method and chemical bath deposition (CBD), have been explored for producing thin films of Yb₂S₃ for applications like supercapacitors. researchgate.netresearchgate.netresearchgate.net
Looking ahead, a major focus of future research will be on harnessing the unique properties of Yb₂S₃ for various applications. Its paramagnetic behavior makes it a candidate for advanced magnetic sensors and data storage technologies. zegmetal.com In the realm of optoelectronics, its luminescent properties are being investigated for use in phosphors and as a dopant in solid-state lasers. zegmetal.com Furthermore, the potential of Yb₂S₃ in nanotechnology is an emerging area of interest, with possible applications in drug delivery and medical imaging. zegmetal.com
The exploration of mixed-lanthanide sulfides containing ytterbium, such as γ-LaYbS₃ and γ-CeYbS₃, opens up possibilities for tuning the optical and magnetic properties of these materials. acs.org Understanding and overcoming the challenges in synthesis and characterization will be key to unlocking the full potential of Ytterbium sulfide and other rare earth chalcogenides in the years to come. acs.orgiaea.orgx-mol.com
Properties of Ytterbium Sesquisulfide (Yb₂S₃)
| Property | Value | Source(s) |
| Molecular Formula | Yb₂S₃ | zegmetal.com |
| Molecular Weight | 442.288 g/mol | zegmetal.com |
| Appearance | Yellow crystalline powder | zegmetal.com |
| Crystal Structure (Polymorphs) | Orthorhombic (η-phase), Hexagonal (ε-phase), Cubic (γ-phase) | iaea.orgresearchgate.net |
| Magnetic Behavior | Paramagnetic | zegmetal.com |
| Direct Bandgap | ~2.1 eV |
Crystal Structure Data of Yb₂S₃ Polymorphs
| Phase | Crystal System | Space Group | Lattice Parameters (pm) | Source(s) |
| η-Yb₂S₃ | Orthorhombic | a = 678, b = 995, c = 361 | osti.gov | |
| ε-Yb₂S₃ | Trigonal | R-3c | a = 674.97(2), c = 1820.11(9) | researchgate.netznaturforsch.com |
| γ-Yb₂S₃ | Cubic | I-43d | iaea.org |
Thermophysical Properties of ε-phase Yb₂S₃
| Property | Temperature (K) | Value | Source(s) |
| Magnetic Ordering Transition | ~7 | aip.orgaip.org | |
| Entropy at 298.15 K | 298.15 | 22.77R | aip.orgumich.edu |
| Heat Capacity Measurement Range | 6 - 350 | aip.orgaip.org |
Structure
2D Structure
Properties
IUPAC Name |
ytterbium(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3S.2Yb/q3*-2;2*+3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEKVESLPDZKSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[Yb+3].[Yb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S3Yb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923375 | |
| Record name | Ytterbium(3+) sulfide (2/3) | |
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Molecular Weight |
442.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light-colored crystalline solid; [MSDSonline] | |
| Record name | Ytterbium sulfide | |
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CAS No. |
12039-20-2 | |
| Record name | Ytterbium sulfide (Yb2S3) | |
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| Record name | Ytterbium sulfide (Yb2S3) | |
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| Record name | Ytterbium(3+) sulfide (2/3) | |
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| Record name | Diytterbium trisulphide | |
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Synthetic Methodologies and Crystal Growth
Bulk Synthesis Approaches
The production of polycrystalline ytterbium sulfide (B99878) in bulk quantities is typically achieved through several high-temperature methods. These approaches are designed to facilitate the reaction between ytterbium precursors and a sulfur source to yield the desired Yb₂S₃ compound.
Solid-State Reaction Techniques
Solid-state reaction is a widely utilized method for the synthesis of many inorganic materials, including ytterbium sulfide. This technique involves the reaction of solid precursors at elevated temperatures, promoting diffusion and chemical reaction to form the final product. The efficacy of this method is highly dependent on several critical parameters.
The reaction temperature is a paramount factor in solid-state synthesis, as it must be sufficient to overcome the activation energy for the reaction and facilitate atomic diffusion. For the synthesis of Yb₂S₃, temperatures typically range from 600°C to 1100°C. Precise temperature control is essential to ensure the formation of the desired phase and to prevent the decomposition of the product or the formation of unwanted byproducts. The selection of a specific temperature within this range often depends on the reactivity of the chosen precursors.
The atmosphere under which the solid-state reaction is conducted plays a crucial role in the synthesis of Yb₂S₃. To prevent the oxidation of the reactants and the final product, the reaction is typically carried out in an inert atmosphere, such as flowing argon or under vacuum. More commonly, a sulfur-rich atmosphere is employed to drive the reaction to completion and to control the stoichiometry of the resulting sulfide. This is often achieved by introducing a controlled partial pressure of reactive sulfur-containing gases like hydrogen sulfide (H₂S) or carbon disulfide (CS₂). The partial pressure of these gases influences the sulfur chemical potential in the reaction environment, which is a key thermodynamic parameter for the formation of the desired sulfide phase.
Table 1: Influence of Atmosphere on Yb₂S₃ Solid-State Synthesis
| Atmospheric Gas | Typical Partial Pressure Range | Role in Synthesis |
| Hydrogen Sulfide (H₂S) | 0.1 - 1 atm | Provides a reactive sulfur source and a reducing environment. |
| Carbon Disulfide (CS₂) | 0.05 - 0.5 atm | Acts as a potent sulfurizing agent at high temperatures. |
| Inert Gas (e.g., Argon) | ~1 atm | Prevents oxidation of reactants and products. |
The duration of the solid-state reaction is another critical parameter that must be optimized to ensure complete conversion of the precursors to Yb₂S₃. Reaction times can vary from several hours to several days, depending on the reaction temperature and the particle size of the reactants. Following the initial reaction, an annealing step is often employed. Annealing involves holding the material at a specific temperature for an extended period, which can help to improve the crystallinity and homogeneity of the final product. The annealing temperature is typically slightly below the primary reaction temperature.
Table 2: Typical Solid-State Reaction Parameters for Yb₂S₃ Synthesis
| Precursors | Temperature (°C) | Atmosphere | Duration (hours) | Annealing Temperature (°C) | Annealing Duration (hours) |
| Yb₂O₃ + S | 800 - 1000 | H₂S/Ar | 24 - 48 | 750 - 950 | 12 - 24 |
| YbH₂ + S | 600 - 800 | Vacuum | 12 - 24 | 550 - 750 | 6 - 12 |
| Yb(C₂O₄)₁﹒₅ + S | 700 - 900 | CS₂/Ar | 18 - 36 | 650 - 850 | 10 - 20 |
Gas-Phase Sulfurization Protocols
Gas-phase sulfurization is a common and effective method for the synthesis of Yb₂S₃, particularly when starting from ytterbium oxide (Yb₂O₃). This process involves the reaction of a solid ytterbium-containing precursor with a sulfur-bearing gas at elevated temperatures.
The most frequently used sulfurizing agent in this protocol is hydrogen sulfide (H₂S) gas. The reaction can be represented as:
Yb₂O₃(s) + 3H₂S(g) → Yb₂S₃(s) + 3H₂O(g)
This reaction is typically carried out in a tube furnace where the ytterbium oxide powder is heated in a stream of H₂S gas, often diluted with an inert gas like argon or nitrogen. The reaction temperature is a critical parameter, generally in the range of 800°C to 1300°C. The flow rate of the H₂S gas and the reaction time are also carefully controlled to ensure complete conversion to the sulfide. Carbon disulfide (CS₂) vapor can also be used as a sulfurizing agent, and it is particularly effective for the sulfurization of rare-earth oxides. The reaction with CS₂ generally proceeds at a lower temperature compared to H₂S.
Direct Combination Methods of Elemental Precursors
The most straightforward method for the synthesis of Yb₂S₃ involves the direct combination of elemental ytterbium and sulfur. This method is conceptually simple and can yield high-purity products if performed under carefully controlled conditions. The reaction is highly exothermic and can be represented as:
2Yb(s) + 3S(s) → Yb₂S₃(s)
To control the reaction rate and prevent a violent exothermic reaction, the reactants are typically heated slowly in a sealed, evacuated quartz ampoule. The temperature is gradually increased to a point where the sulfur vapor pressure is significant, allowing it to react with the ytterbium metal. The reaction is often carried out in a two-zone furnace to maintain a temperature gradient, which helps to control the sulfur vapor pressure and, consequently, the reaction rate. The final reaction temperature is usually in the range of 600°C to 1000°C. After the initial reaction, the product is often homogenized by grinding and then annealed to ensure the formation of a single-phase material.
Crystal Growth
The growth of single crystals of Yb₂S₃ is essential for the accurate determination of its intrinsic physical properties. Several techniques can be employed for this purpose, each with its own advantages and challenges.
Due to the high melting point of Yb₂S₃ and its reactivity at elevated temperatures, conventional melt growth techniques like the Czochralski or Bridgman-Stockbarger methods are challenging. Therefore, alternative methods such as chemical vapor transport and flux growth are more commonly considered.
In a chemical vapor transport (CVT) method, a transport agent (e.g., iodine or a sulfur halide) is used to transport Yb₂S₃ from a source zone to a cooler growth zone in a sealed ampoule. The choice of transport agent and the temperature gradient are critical parameters for successful crystal growth.
The flux growth method involves dissolving Yb₂S₃ in a suitable molten salt (the flux) at a high temperature, followed by slow cooling to allow for the crystallization of Yb₂S₃. The selection of an appropriate flux that has a low melting point, high solubility for Yb₂S₃, and does not react with it is crucial for this technique.
Chemical Vapor Transport Synthesis
Chemical Vapor Transport (CVT) is a technique utilized for growing high-purity single crystals of various solid-state materials. ifpan.edu.pl The process involves the use of a transport agent, which reacts with the source material (polycrystalline Yb₂S₃ powder) in a sealed, evacuated ampoule, typically made of quartz. This ampoule is placed in a furnace with a defined temperature gradient. ifpan.edu.pl
The transport agent, often a halogen or sulfur vapor, reacts with the Yb₂S₃ at the hotter end of the ampoule to form volatile ytterbium-containing gaseous species. arxiv.org These gaseous molecules then diffuse to the cooler end of the ampoule. Due to the change in temperature, the chemical equilibrium shifts, causing the reverse reaction to occur. This results in the decomposition of the gaseous species and the deposition of high-purity Yb₂S₃ single crystals. ifpan.edu.plarxiv.org Sulfur vapor itself can act as an efficient transport agent for a wide range of metal sulfides. arxiv.org
Hydrothermal and Solvothermal Methods
Hydrothermal and solvothermal synthesis are versatile methods for producing crystalline materials, including various nanostructures of metal sulfides. researchgate.netmdpi.com These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave.
For Ytterbium sulfide, the hydrothermal method has been successfully employed to synthesize monoclinic Yb₂S₃ thin films composed of non-uniformly distributed nanorods and nanoparticles. researchgate.net The process allows for controlled nucleation and growth of crystals, with parameters like precursor concentration, temperature, and reaction time influencing the final morphology. researchgate.netmdpi.com Solvothermal synthesis follows the same principle but utilizes organic solvents instead of water, which can influence the solubility of precursors and the morphology of the resulting nanoparticles.
| Parameter | Description | Typical Values/Conditions | Resulting Morphology |
|---|---|---|---|
| Ytterbium Precursor | Source of Yb³⁺ ions | Ytterbium Nitrate, Ytterbium Chloride | Nanorods and Nanoparticles researchgate.net |
| Sulfur Precursor | Source of S²⁻ ions | Sodium Sulfide, Thioacetamide | |
| Solvent | Reaction medium | Deionized water | |
| Temperature & Pressure | Thermodynamic conditions | Typically 150-200°C in a sealed autoclave jcbms.orgbohrium.com |
Crash Reaction Methodology for Nanostructured Materials
Crash reaction, more formally known as chemical precipitation or co-precipitation, is a straightforward and rapid method for synthesizing nanoparticles. kashanu.ac.irresearchgate.net This technique involves the rapid mixing of precursor solutions, leading to a high degree of supersaturation and subsequent fast nucleation of solid particles. researchgate.net
In the context of Yb₂S₃, this would involve rapidly introducing a solution containing a soluble ytterbium salt (e.g., Ytterbium chloride) into a stirred solution containing a sulfide source (e.g., Sodium sulfide). The instantaneous reaction leads to the precipitation of Yb₂S₃ nanoparticles. Surfactants or capping agents can be added to the reaction mixture to control particle size, prevent agglomeration, and ensure colloidal stability. mdpi.comgoogle.com The resulting nanoparticles can then be collected, washed, and dried. google.com This method is particularly effective for the large-scale production of nanostructured materials. google.com
Thin Film Deposition Techniques
Thin films of Ytterbium sulfide are crucial for its application in electronic and optoelectronic devices. Various deposition techniques are used to grow Yb₂S₃ films on different substrates, each offering distinct advantages in terms of cost, scalability, and film quality. researchgate.netresearchgate.net
Successive Ionic Layer Adsorption and Reaction (SILAR)
The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a simple, inexpensive, and versatile technique for depositing thin films at room temperature. researchgate.net It is a modified version of chemical bath deposition that involves the sequential immersion of a substrate into separately placed cationic and anionic precursor solutions, with a rinsing step in between. nih.gov
The deposition of a Yb₂S₃ thin film via SILAR involves four steps:
Adsorption: The substrate is immersed in a cationic precursor solution (e.g., an aqueous solution of a ytterbium salt), where Yb³⁺ ions are adsorbed onto the surface.
Rinsing: The substrate is rinsed with deionized water to remove excess, loosely bound ions.
Reaction: The substrate is then immersed in an anionic precursor solution (e.g., Sodium sulfide), where S²⁻ ions react with the adsorbed ytterbium ions to form a layer of Yb₂S₃.
Rinsing: A final rinsing step removes unreacted species, leaving a stable, solid layer.
This cycle is repeated to achieve the desired film thickness. The SILAR method allows for precise control over film thickness by managing the number of deposition cycles. researchgate.netnih.gov
| Parameter | Description | Example Material/Condition |
|---|---|---|
| Cationic Precursor | Source of Yb³⁺ ions | Aqueous solution of a Ytterbium salt researchgate.net |
| Anionic Precursor | Source of S²⁻ ions | Aqueous solution of Sodium Sulfide (Na₂S) researchgate.net |
| Rinsing Solution | Removes excess precursors | Deionized water researchgate.net |
| Control Parameter | Determines film thickness | Number of deposition cycles nih.gov |
Chemical Bath Deposition (CBD)
Chemical Bath Deposition (CBD) is an inexpensive and convenient method for depositing large-area thin films at relatively low temperatures. researchgate.netaaru.edu.jo The technique involves immersing a substrate into a dilute aqueous solution containing the constituent ions of the material to be deposited. The film forms on the substrate through controlled, slow precipitation from the solution. chalcogen.ro
For Yb₂S₃ deposition, the chemical bath typically contains a soluble ytterbium salt (ytterbium source), a sulfur source (like thioacetamide or sodium thiosulfate), and a complexing agent (such as EDTA or triethanolamine). aaru.edu.jorepec.org The complexing agent controls the release of free Yb³⁺ ions, slowing down the reaction to ensure that the film grows heterogeneously on the substrate surface rather than precipitating homogeneously in the solution. The deposition is carried out at a controlled pH and temperature. This method has been used to deposit nano-grained Yb₂S₃ thin films. researchgate.netresearchgate.net
| Parameter | Description | Example Material/Condition |
|---|---|---|
| Ytterbium Source | Provides Yb³⁺ ions | Ytterbium Nitrate, Ytterbium Chloride researchgate.net |
| Sulfur Source | Provides S²⁻ ions | Thioacetamide, Sodium Thiosulfate repec.orgsemanticscholar.org |
| Complexing Agent | Controls Yb³⁺ ion release | EDTA, Triethanolamine aaru.edu.jorepec.org |
| Deposition Conditions | Controlled parameters | Specific bath temperature and pH researchgate.net |
| Resulting Morphology | Film microstructure | Nano-grains researchgate.net |
Molecular Beam Epitaxy (MBE)
Molecular Beam Epitaxy (MBE) is a sophisticated thin-film deposition technique used to grow high-purity, single-crystal epitaxial films. wikipedia.org The process takes place in an ultra-high vacuum environment (10⁻⁸ to 10⁻¹² Torr). wikipedia.org In an MBE system, the constituent elements, in this case, ytterbium and sulfur, are heated in separate effusion cells until they begin to sublimate.
The gaseous atoms or molecules from the cells travel in straight lines as molecular beams towards a heated single-crystal substrate. They impinge on the substrate surface, where they adsorb, migrate, and eventually organize themselves into a crystalline lattice, forming a thin film that is structurally matched to the substrate (epitaxy). wikipedia.org The extremely slow deposition rate allows for precise, layer-by-layer growth, enabling the creation of atomically abrupt interfaces and complex quantum structures. wikipedia.org While more complex and expensive than chemical methods, MBE offers unparalleled control over film purity, crystallinity, and thickness, making it a potential method for fabricating high-performance electronic devices based on Yb₂S₃. snf.chresearchgate.netresearchgate.net
Chemical Vapor Deposition (CVD) Variants (e.g., PECVD)
Chemical Vapor Deposition (CVD) is a versatile thin-film deposition technique that involves the reaction of volatile precursor gases on a substrate surface to form a solid film. Variants such as Plasma-Enhanced Chemical Vapor Deposition (PECVD) utilize plasma to energize the precursor gases, enabling deposition at lower temperatures than conventional thermal CVD. This can be advantageous for temperature-sensitive substrates and can influence film properties.
For the synthesis of metal sulfides, CVD processes typically involve a metal-organic or metal-halide precursor and a sulfur source, such as hydrogen sulfide (H2S) or an organosulfur compound. The choice of precursors is critical and is dictated by their volatility, thermal stability, and reactivity.
However, a thorough search of scientific literature does not yield specific studies detailing the synthesis of Ytterbium Sulfide (Yb2S3) thin films using CVD or its variants like PECVD. Consequently, there are no established research findings on precursor chemistries, process parameters (e.g., substrate temperature, pressure, gas flow rates), or the resulting film properties for the CVD of Yb2S3.
Atomic Layer Deposition (ALD) / Atomic Layer Epitaxy (ALE)
Atomic Layer Deposition (ALD), and its variant Atomic Layer Epitaxy (ALE), are advanced thin-film deposition techniques that offer precise, atomic-level control over film thickness and conformality. The ALD process is based on sequential, self-limiting surface reactions of precursors. A typical ALD cycle for a metal sulfide would involve pulsing a metal precursor, purging the chamber, pulsing a sulfur precursor (commonly H2S), and another purge. This cycle is repeated to grow a film layer by layer.
The development of ALD processes for various metal sulfides is an active area of research, driven by applications in electronics and energy. acs.orgacs.org The success of these processes hinges on the selection of suitable metal precursors that exhibit the required volatility and reactivity.
Despite the growing interest in ALD of metal sulfides, specific research detailing the successful deposition of Ytterbium Sulfide (Yb2S3) via ALD or ALE is not found in the available scientific literature. As a result, there are no reported data on Yb2S3 ALD processes, including precursor selection, growth temperatures, growth rates, or the properties of the resulting films.
Epitaxial Growth Strategies (e.g., Sub-Unit Cell Layer Epitaxy, Remote Epitaxy)
Epitaxial growth refers to the deposition of a crystalline thin film on a crystalline substrate, where the film's crystal lattice aligns with that of the substrate. This technique is crucial for fabricating high-quality single-crystal thin films for advanced electronic and optoelectronic devices. Advanced strategies like sub-unit cell layer epitaxy and remote epitaxy offer even finer control over the growth process and can enable the growth of films on dissimilar substrates.
While epitaxial growth of various chalcogenide materials has been demonstrated, a review of the literature indicates a lack of specific research on the epitaxial growth of Ytterbium Sulfide (Yb2S3) thin films. Therefore, information regarding suitable substrates, growth parameters, and the resulting crystalline quality for epitaxial Yb2S3 is not available.
Control of Process Parameters and Precursor Purity
The control of process parameters and the purity of precursors are paramount in any vapor-phase deposition technique to achieve high-quality materials with desired intrinsic properties.
Influence of Ultra-High-Purity Precursors on Intrinsic Properties
The use of ultra-high-purity precursors is fundamental to obtaining thin films with low levels of impurities, which in turn allows for the accurate determination of the material's intrinsic properties. Impurities can act as unwanted dopants, create defects in the crystal lattice, and negatively impact the electrical and optical performance of the material. For metal sulfides, common impurities in metal-organic precursors can include carbon and oxygen.
In the context of Ytterbium Sulfide, while the general principle holds true, the absence of established CVD or ALD processes for Yb2S3 means there are no specific studies on the influence of precursor purity on its film properties.
Mitigation of Contamination and Extrinsic Doping Effects
Mitigating contamination during the growth process is crucial for preventing unintentional or extrinsic doping. Sources of contamination can include residual gases in the deposition chamber (such as water or oxygen), impurities from the carrier gases, or outgassing from the reactor walls. The use of high-vacuum or ultra-high-vacuum systems, along with gas purifiers, is a standard practice to minimize these effects.
For Ytterbium Sulfide, as with other sensitive materials, maintaining a clean deposition environment would be critical to controlling its electronic properties. However, without specific synthesis studies, there is no documented research on the particular challenges and mitigation strategies for contamination in the vapor-phase growth of Yb2S3.
Thermodynamic and Kinetic Control in Vapor-Phase Growth
The final properties of a thin film, such as its crystal structure, morphology, and defect density, are governed by the interplay of thermodynamics and kinetics during the growth process. Thermodynamic parameters, such as temperature and pressure, determine the stable phases and reaction pathways. Kinetic factors, including precursor flow rates and surface diffusion rates, influence the growth rate and microstructure of the film.
Achieving precise control over these factors is essential for reproducible and high-quality film growth. For Ytterbium Sulfide, while general thermodynamic and kinetic principles of crystal growth would apply, the lack of specific experimental data on its vapor-phase synthesis means that a detailed understanding of these control parameters for Yb2S3 has not been established.
Crystallography and Structural Analysis
Polymorphism and Phase Transitions
Ytterbium sulfide (B99878) is known to exhibit significant polymorphism, with several crystalline structures having been identified. These different phases often possess distinct physical properties, and understanding their transitions is crucial for material applications.
Identification of Crystalline Phases (ε-phase, η-phase, F-type, Pnma, ζ-phase, γ-phase, Rhombic)
Research has identified several polymorphs of Ytterbium(III) sulfide, often designated by Greek letters.
Rhombic (Orthorhombic) Phase: An orthorhombic form of Yb₂S₃ is frequently reported, characterized as yellow crystals. wikipedia.orgosti.gov This structure is one of the commonly synthesized polymorphs at ambient conditions.
γ-phase (Cubic): A cubic phase of Yb₂S₃ has been identified. This high-symmetry structure is one of several known polymorphs.
ε-phase: The ε-phase of Yb₂S₃ is noted to have the Sc₂S₃-type structure. In the analogous Y-Se system, the ε-Y₂Se₃ is a low-temperature modification.
Rhombohedral Phase: A specific preparation involving the treatment of Yb₂O₃ with H₂S at 1373 K yields a structure that crystallizes in the R-3c space group. doi.org This structure consists of pairs of face-sharing YbS₆ octahedra that form chains. doi.org
θ-phase (Cubic): A cubic polymorph designated as the θ-phase has been structurally characterized in the Ia-3 space group. materialsproject.org This corundum-like structure features two distinct Yb³⁺ sites, both coordinated with six sulfur atoms. materialsproject.org
While phases such as the η-phase (orthorhombic) are mentioned in the literature, detailed structural data for every named polymorph, including F-type, Pnma, and ζ-phase, are not consistently available for Yb₂S₃. The nomenclature and complete structural details can vary between different studies and synthesis methods.
Temperature-Dependent Phase Transformations
Temperature variations can induce solid-to-solid phase transitions in sulfide materials. For instance, in the chemically related yttrium selenide system, the low-temperature ε-Y₂Se₃ modification transforms into a different high-temperature phase (ξ-Y₂Se₃). While this phenomenon is established for analogous rare-earth chalcogenides, specific transition temperatures and the precise nature of temperature-dependent transformations for the various Yb₂S₃ polymorphs remain a subject for detailed investigation.
Pressure-Induced Structural and Electronic Transitions
High-pressure studies on ytterbium and its compounds reveal significant structural and electronic changes. Theoretical predictions for ytterbium monochalcogenides (including YbS) indicate an isostructural phase transition from the NaCl-type (B1) to the CsCl-type (B2) structure at elevated pressures. researchgate.net A key feature of these compounds is a continuous valence transformation of ytterbium from a 2+ toward a 3+ state under pressure, which can cause anomalies in the material's compressibility. researchgate.net
Elemental ytterbium itself undergoes a complex sequence of phase transitions under pressure, for example, from R-3m to P3₁21, then to Im-3m, I4/mmm, and finally to a P6₃/mmc structure at pressures above 32 GPa. aps.org While these findings relate to the monosulfide or the pure metal, they underscore the sensitivity of ytterbium-containing materials to pressure, suggesting that Yb₂S₃ would also exhibit a rich phase diagram under compression. However, specific experimental data detailing the transition pressures and resulting structures for Yb₂S₃ are not widely documented.
In-situ Observation of Phase Evolution
The direct observation of phase formation and transformation is critical for understanding reaction kinetics and mechanisms. In-situ synchrotron X-ray diffraction (XRD) is a powerful technique for this purpose, allowing for real-time monitoring of crystallographic changes during synthesis or under changing environmental conditions. This method has been successfully applied to study the formation and phase transitions of other complex materials, including ytterbium aluminum garnet nanoparticles under hydrothermal conditions. Such techniques could provide definitive insights into the evolution of Yb₂S₃ polymorphs during thermal annealing or under applied pressure, but specific in-situ studies focused solely on Yb₂S₃ phase transitions are not prevalent in the literature.
Lattice Parameters and Unit Cell Dimensions
The lattice parameters define the size and shape of the unit cell for a specific crystalline phase. The values for several Yb₂S₃ polymorphs have been determined through X-ray diffraction studies.
| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Source(s) |
| θ-Yb₂S₃ | Cubic | Ia-3 | 11.117 | 11.117 | 11.117 | 109.471 | 109.471 | 109.471 | materialsproject.org |
| Rhombic | Orthorhombic | - | 6.78 | 9.95 | 3.61 | 90 | 90 | 90 | wikipedia.orgosti.gov |
| - | Rhombohedral | R-3c | - | - | - | - | - | - | doi.org |
Crystal Structure Refinement
The precise determination of atomic positions and lattice parameters from diffraction data is achieved through crystal structure refinement. This process involves fitting a theoretical structural model to the experimental diffraction pattern until the difference is minimized. For Yb₂S₃, the reported crystal structures, such as the θ-phase in the Materials Project database and the R-3c phase published in Acta Crystallographica, are the results of such refinement processes. doi.orgmaterialsproject.org These refinements provide detailed information on bond lengths, coordination environments, and atomic displacement parameters, which are fundamental to understanding the material's structure-property relationships. The data for the cubic θ-phase, for example, reveals two inequivalent Yb³⁺ sites, one forming YbS₆ octahedra and the other forming distorted pentagonal pyramids. materialsproject.org
Microstructural Characterization
The microstructural properties of ytterbium sulfide (Yb2S3) are critical to its performance in various applications. This section delves into the detailed analysis of its microstructure, with a focus on grain boundaries, nanostructured architectures, and surface morphology.
The development of nanostructured ytterbium sulfide thin films has been a significant area of research, primarily driven by their potential in electronic and energy storage devices. Various chemical synthesis methods have been employed to create distinct film architectures with tailored properties.
Nano-grained Yb2S3 thin films have been successfully synthesized using an inexpensive chemical bath deposition (CBD) method . This technique facilitates the slow release of cations and anions, leading to the formation of small crystallites and a nano-grained structure. wikipedia.org Another prominent technique for the synthesis of nanostructured Yb2S3 is the successive ionic layer adsorption and reaction (SILAR) method . wikipedia.orgwikipedia.orgresearchgate.net This binder-free approach allows for the deposition of thin films with controlled thickness and morphology.
The table below summarizes the key findings related to different nanostructured film architectures of Yb2S3.
| Synthesis Method | Resulting Architecture | Key Characteristics |
| Chemical Bath Deposition (CBD) | Nano-grained thin film | Characterized by small crystallites due to slow ion release. wikipedia.org |
| Successive Ionic Layer Adsorption and Reaction (SILAR) | Nanostructured thin film | A simple and inexpensive method for producing Yb2S3 thin films. wikipedia.orgwikipedia.orgresearchgate.net |
| SILAR | Graphene oxide/Ytterbium sulfide (GO/Yb2S3) composite thin film | Nanocrystalline composite material. wikipedia.org |
| Hydrothermal Method | Non-uniformly distributed nanorods | Results in a distinct nanorod-like morphology. wikipedia.org |
The surface morphology and texture of Ytterbium sulfide (Yb2S3) thin films are highly dependent on the synthesis method employed, which in turn influences their physical and chemical properties.
Thin films of Yb2S3 synthesized by the chemical bath deposition (CBD) method typically exhibit a nano-grains like surface morphology . wikipedia.orgresearchgate.net This is often observed using techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM). wikipedia.orgresearchgate.net In contrast, the hydrothermal method has been shown to produce Yb2S3 thin films with a non-uniformly distributed nanorod-like morphology . wikipedia.org
The surface texture of Yb2S3 films prepared by the SILAR method has been examined using field emission scanning electron microscopy (FE-SEM), revealing detailed surface features. wikipedia.orgwikipedia.org The wettability of the surface is another important aspect of its texture. Yb2S3 thin films have been shown to be hydrophilic in nature, with reported contact angle values of 21.70° and 61.2° in different studies. wikipedia.orgresearchgate.net
The following table provides a summary of the observed surface morphologies and textures of Yb2S3 thin films.
| Synthesis Method | Characterization Technique | Observed Morphology/Texture | Contact Angle (Wettability) |
| Chemical Bath Deposition (CBD) | SEM, TEM | Nano-grains like surface wikipedia.orgresearchgate.net | 61.2° (Hydrophilic) wikipedia.orgresearchgate.net |
| Hydrothermal Method | Not Specified | Non-uniform distributed nanorods wikipedia.org | 49.7° (Hydrophilic) wikipedia.org |
| Successive Ionic Layer Adsorption and Reaction (SILAR) | FE-SEM | Detailed surface texture wikipedia.orgwikipedia.org | 21.70° (Hydrophilic) wikipedia.orgwikipedia.org |
Electronic Structure and Theoretical Investigations
Electronic Band Structure Calculations
Electronic band structure calculations provide fundamental insights into the behavior of electrons in a crystalline solid, determining its electrical and optical properties. For Ytterbium sulfide (B99878), these calculations help to understand the nature of its bandgap, the position of its Fermi level, and the characteristics of its charge carriers.
Ytterbium sulfide is characterized as a direct bandgap semiconductor. This means that the minimum of the conduction band and the maximum of the valence band occur at the same wave vector (k-vector) in the Brillouin zone. This alignment allows for efficient electron-hole recombination and photon emission, which is a critical property for optoelectronic applications.
Experimental determination of the bandgap for hydrothermally synthesized monoclinic Yb₂S₃ thin films using Tauc plots, which graph (αhν)² versus photon energy (hν), confirms its direct bandgap nature youtube.com. Theoretical calculations using Density Functional Theory (DFT) for a cubic phase of Yb₂S₃ have also been performed. One such calculation yielded a band gap of 0.000 eV, suggesting metallic behavior; however, it is well-established that standard DFT functionals like the Generalized Gradient Approximation (GGA) tend to severely underestimate the band gaps of semiconductors. For comparison, DFT calculations on the related ytterbium monochalcogenide, YbS, predict a band gap of 1.14 eV stackexchange.com.
| Property | Value/Type | Method | Phase | Reference |
|---|---|---|---|---|
| Bandgap Type | Direct | Experimental (Tauc Plot) | Monoclinic | youtube.com |
| Calculated Bandgap (GGA) | 0.000 eV* | Theoretical (DFT) | Cubic | Materials Project |
*Standard DFT methods are known to significantly underestimate semiconductor bandgaps.
The Fermi level represents the electrochemical potential of electrons within a solid and its position relative to the conduction and valence bands dictates the material's electronic behavior. In an intrinsic semiconductor like Yb₂S₃, the Fermi level is expected to lie within the bandgap, approximately midway between the valence band maximum (VBM) and the conduction band minimum (CBM).
Theoretical studies on similar rare-earth sulfides, such as α-Sm₂S₃, have shown that the Fermi level can be located significantly below the VBM, which results in intrinsically p-type behavior due to a high density of holes researchgate.net. While specific DFT calculations for the Fermi level position in Yb₂S₃ are not widely reported, the analysis would involve calculating the electronic density of states (DOS). The presence of flat bands near the Fermi level, often arising from the localized 4f orbitals of ytterbium, can lead to a high density of states, which is instrumental in producing many of the compound's interesting electronic phenomena .
Ytterbium-based compounds are well-known for exhibiting heavy-fermion or heavy-electron behavior, where electrons behave as if they have a mass hundreds or even thousands of times greater than their true mass. This phenomenon arises from the strong hybridization between the localized 4f electrons of the Yb³⁺ ions and the delocalized conduction electrons.
Experimental evidence suggests that orthorhombic η-Yb₂S₃ exhibits electrical resistivity characteristics consistent with the Kondo effect, a key signature of heavy-fermion systems. The Kondo effect describes the scattering of conduction electrons by localized magnetic moments (from the 4f orbitals), which leads to a characteristic increase in resistivity at low temperatures najah.edu. This effect is foundational to the formation of heavy fermions in intermetallic compounds containing rare-earth elements like ytterbium najah.edu.
Electronic transitions in Yb₂S₃ are primarily of two types:
Interband transitions: Electrons are excited from the valence band to the conduction band upon absorbing a photon with energy greater than the bandgap.
Intra-atomic f-f transitions: Electrons within the 4f shell of the Yb³⁺ ion can be excited from the ground state (²F₇/₂) to an excited state (²F₅/₂). These transitions are responsible for the characteristic absorption and luminescence properties of the material mdpi.com.
The effective mass (m*) is a crucial parameter that describes how a charge carrier (electron or hole) responds to an external electric field within a crystal lattice. It is determined by the curvature of the electronic bands; a flatter band corresponds to a larger effective mass, indicating lower mobility aps.org.
The effective mass tensor is calculated from the second derivative of the energy band, E(k), with respect to the wave vector, k aps.org:
(m)⁻¹ = (1/ħ²) ∇ₖ∇ₖE(k) *
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of many-body systems. It is widely applied to predict a range of material properties from first principles, providing valuable data that complements and guides experimental research.
DFT calculations are routinely used to predict the fundamental properties of materials like Ytterbium sulfide.
Structural Properties: DFT can accurately predict crystallographic information. By minimizing the total energy of the system, the equilibrium lattice parameters and atomic positions can be determined. For example, Yb₂S₃ is known experimentally to form yellow crystals with a rhombic symmetry aps.org. DFT calculations can model this and other potential crystal structures, such as the cubic phase, providing theoretical lattice parameters that can be compared with experimental data.
| Phase | Symmetry | Source | Lattice Parameter 'a' | Lattice Parameter 'b' | Lattice Parameter 'c' |
|---|---|---|---|---|---|
| η-Yb₂S₃ | Rhombic | Experimental | 6.78 Å | 9.95 Å | 3.61 Å |
| θ-Yb₂S₃ | Cubic (Ia-3) | Theoretical (DFT) | 11.117 Å | 11.117 Å | 11.117 Å |
Electronic Properties: As discussed in the band structure section, DFT is the primary tool for calculating the electronic band structure and density of states, which allows for the prediction of bandgaps and the nature of electronic conductivity.
Elastic Properties: DFT can predict the mechanical response of a crystal to stress by calculating the full set of second-order elastic constants (Cᵢⱼ). From these constants, important mechanical properties such as the Bulk Modulus (B), Shear Modulus (G), Young's Modulus (E), and Poisson's ratio (ν) can be derived aps.orgescholarship.org. These values indicate a material's stiffness, resistance to shape change, and ductility or brittleness. While specific DFT calculations for Yb₂S₃ are not available in the cited literature, this is a standard computational approach for materials science najah.edunih.govmdpi.com.
Optical Properties: The optical response of a material can be predicted from its DFT-calculated electronic structure. Key properties include the complex dielectric function (ε(ω)), refractive index (n(ω)), and absorption coefficient (α(ω)) researchgate.netyoutube.com. These calculations help in understanding how the material interacts with light across different wavelengths, which is vital for designing optical and optoelectronic devices youtube.compsu.edu.
Thermodynamic Properties: First-principles calculations based on DFT, often combined with the quasi-harmonic Debye model, can predict temperature-dependent thermodynamic properties . These include the formation enthalpy, heat capacity (Cᵥ and Cₚ), entropy, and Gibbs free energy mdpi.com. For cubic Yb₂S₃, DFT calculations have predicted a formation energy of -1.639 eV per atom.
| Property Category | Specific Properties | Significance |
|---|---|---|
| Structural | Lattice Constants, Crystal Symmetry, Atomic Positions | Determines the fundamental structure and stability of the material. |
| Electronic | Band Structure, Density of States (DOS), Bandgap, Fermi Level | Governs electrical conductivity and optical transitions. |
| Elastic | Elastic Constants (Cᵢⱼ), Bulk Modulus (B), Shear Modulus (G), Young's Modulus (E) | Describes mechanical stability, stiffness, and ductility. |
| Optical | Dielectric Function, Refractive Index, Absorption Spectrum | Characterizes the material's interaction with light for optoelectronic applications. |
| Thermodynamic | Formation Enthalpy, Heat Capacity, Entropy, Gibbs Free Energy | Indicates thermal stability and phase behavior at different temperatures. |
Computational Validation of Experimental Data
Computational methods play a pivotal role in validating and interpreting experimental data on the electronic structure of Ytterbium sulfide. First-principles calculations, particularly those based on Density Functional Theory (DFT), are commonly employed to model the material's properties. For instance, in the broader class of ytterbium chalcogenides, DFT calculations using the generalized gradient approximation (GGA) have been utilized to determine structural and electronic properties. researchgate.net
A key aspect of this validation process is the comparison of computationally derived parameters with experimental measurements. A primary example is the lattice parameter. Theoretical calculations for similar compounds like YbS have yielded lattice parameters that are in close agreement with experimental values, lending confidence to the computational models. researchgate.net The process often involves convergence tests where the total energy is calculated as a function of parameters like the energy cutoff and k-point grid to ensure the accuracy of the simulation. researchgate.net
While direct experimental validation for the electronic band structure of Yb2S3 is complex, computational results provide theoretical benchmarks. For related ytterbium chalcogenides, calculated band gaps can be compared with spectroscopic measurements to assess the accuracy of the theoretical framework. researchgate.net
Modeling of Electronic Energy Levels
The modeling of electronic energy levels in Ytterbium sulfide is a challenging task due to the presence of the heavy ytterbium atom, which necessitates the inclusion of relativistic effects and electron correlation. arxiv.org The electronic energy levels arise from electron configurations that are split by spin-orbit coupling into Russel-Saunders terms. These terms are further split by the ligand field into microstates, also known as mJ levels. chemrxiv.orgacs.org
Various quantum chemistry methods are employed to model these energy levels. For the ytterbium atom, methods such as the equation of motion coupled cluster (EOM-CC) and complete active space self-consistent field (CASSCF) followed by second-order perturbation theory (CASPT2) have been used to calculate singlet electronic energy levels. arxiv.org These calculations provide insights into the energy differences between the ground and excited states. For instance, spin–free CASSCF and CASPT2 methods have shown good agreement with experimental energy levels for the Yb atom. arxiv.org
The following table presents a comparison of theoretical and experimental singlet electronic energy levels for the Ytterbium atom, showcasing the accuracy of different computational methods.
| Electronic State | Experimental Energy (cm⁻¹) | CASSCF Energy (cm⁻¹) | CASPT2 Energy (cm⁻¹) | EOM-CCSD Energy (cm⁻¹) |
|---|---|---|---|---|
| ¹S (Ground State) | 0 | 0 | 0 | 0 |
| ¹P | 24964 | 24848 | 24933 | 24995 |
| ¹D | 27628 | 27191 | 27567 | 29532 |
Ab Initio and Other Quantum Chemical Calculations
To achieve a more profound understanding of the electronic structure of Ytterbium sulfide, sophisticated ab initio and other quantum chemical calculations are necessary. These methods provide a detailed picture of the electronic states and magnetic properties.
Relativistic Complete Active Space Self-Consistent Field (CASSCF) for Microstates
Due to ytterbium being a heavy element, a relativistic description of its electronic motion is crucial. arxiv.org The Relativistic Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for studying the electronic microstates of ytterbium compounds. chemrxiv.orgacs.org This ab initio method accurately accounts for both electron correlation and relativistic effects, which are significant in lanthanides. chemrxiv.orgacs.org
The CASSCF approach involves selecting a specific set of active electrons and orbitals that are most important for describing the electronic structure, particularly the partially filled 4f orbitals of the Yb³⁺ ion. By solving the Schrödinger equation for this active space, it is possible to obtain a detailed ladder of electronic energy levels, or microstates. chemrxiv.orgacs.org Subsequent calculations, such as the Restricted Active Space State Interaction (RASSI), can then be used to include spin-orbit coupling effects.
In studies of Ytterbium(III) solvates, CASSCF calculations have been successfully employed to determine the microstates of various possible structures. chemrxiv.org By comparing the theoretically calculated microstates with experimental spectroscopic data, it is possible to determine the coordination geometry and structure of the Yb³⁺ ion in different environments. chemrxiv.orgacs.org
Numerical Linked Cluster (NLC) Expansion for Magnetic Systems
The magnetic properties of Ytterbium sulfide, arising from the unpaired electron in the 4f shell of Yb³⁺, can be investigated using advanced computational techniques like the Numerical Linked Cluster (NLC) expansion. NLC is a powerful method for calculating the thermodynamic properties of quantum lattice models, making it suitable for studying magnetic systems. aps.orgarxiv.orgarxiv.orguni-koeln.de
The core idea of NLC is to calculate the properties of a large lattice by systematically summing the contributions of smaller, finite-sized clusters that can be embedded within the lattice. arxiv.org The properties of these small clusters are calculated exactly, for instance, through exact diagonalization. This approach avoids the finite-size effects and boundary condition issues that can plague calculations on a single large cluster.
While direct NLC expansion studies on Yb2S3 are not widely reported, the method's applicability to quantum spin models, such as the Heisenberg and transverse-field Ising models, demonstrates its potential for elucidating the magnetic behavior of Ytterbium sulfide. aps.orgaps.org NLC expansions can be used to calculate key magnetic properties like magnetic susceptibility and specific heat as a function of temperature, providing insights into magnetic ordering and quantum critical phenomena.
Valence States and Fluctuation Phenomena (e.g., Yb³⁺/Yb²⁺)
Ytterbium is one of the few rare earth elements that can exhibit valence instabilities in its compounds. nih.gov This leads to the possibility of different valence states, primarily divalent (Yb²⁺, 4f¹⁴) and trivalent (Yb³⁺, 4f¹³). nih.gov In Ytterbium sulfide (Yb2S3), the ytterbium ion is predominantly in the trivalent state. However, the proximity in energy of the Yb²⁺ and Yb³⁺ states can lead to interesting physical phenomena.
This phenomenon, known as valence fluctuation, occurs when the 4f level is close to the Fermi level, allowing for the hybridization of localized 4f electrons with conduction electrons. researchgate.net This results in a state where the valence of the ytterbium ion fluctuates between +2 and +3. Such fluctuations can be influenced by external parameters like temperature, pressure, and the specific chemical environment. nih.gov
In some Yb-based compounds, the coexistence of Yb²⁺ and Yb³⁺ ions has been directly observed using techniques like X-ray photoemission spectroscopy. researchgate.net The ratio of these two valence states can be estimated from the spectral weight of their respective components in the core-level photoemission spectra. researchgate.net While Yb2S3 is considered a Yb³⁺ compound, the potential for valence fluctuations, especially under specific conditions or in related non-stoichiometric phases, remains an area of active research. The presence of mixed valence can significantly impact the material's magnetic and transport properties. nih.gov
Advanced Spectroscopic Characterization
X-ray Diffraction (XRD) and Raman Spectroscopy for Phase Identification and Crystallinity
X-ray Diffraction (XRD) is a primary technique for determining the crystal structure and phase purity of Yb₂S₃. Analysis of XRD patterns reveals that ytterbium sulfide (B99878) can crystallize in several polymorphic forms, with the observed structure often depending on the synthesis method and conditions. The diffraction peaks in an XRD spectrum correspond to specific crystallographic planes, allowing for the identification of the crystal system and the calculation of lattice parameters.
Yb₂S₃ has been reported to exhibit multiple crystal structures, including monoclinic, orthorhombic, trigonal (rhombohedral), and cubic systems. researchgate.netwikipedia.org For instance, Yb₂S₃ thin films synthesized by methods like Successive Ionic Layer Adsorption and Reaction (SILAR) have shown a monoclinic crystal structure, with prominent diffraction peaks corresponding to planes such as (401), (012), and (600). researchgate.net Other studies have identified an orthorhombic phase with cell parameters a = 0.678 nm, b = 0.995 nm, and c = 0.361 nm. wikipedia.org The variety of observed structures underscores the complex crystallography of this compound.
| Crystal System | Space Group | Lattice Parameters (Å) |
|---|---|---|
| Cubic | Ia-3 | a = 11.117 |
| Orthorhombic (Rhombic) | - | a = 6.78, b = 9.95, c = 3.61 |
| Trigonal (Hexagonal) | R-3c | a = 6.7497, c = 1820.11 |
| Monoclinic | - | - |
Complementing XRD, Raman Spectroscopy serves as a valuable tool for confirming the formation of the Yb₂S₃ phase. While detailed analyses of the Raman active modes for Yb₂S₃ are not extensively reported, Fourier Transform Raman (FT-Raman) studies have been successfully used to verify the synthesis of Yb₂S₃ thin films. researchgate.net This technique is sensitive to the vibrational modes of the crystal lattice, providing a characteristic fingerprint that can confirm the presence of the desired compound.
Electron Microscopy Techniques
Electron microscopy offers direct visualization of the material's structure and surface features at high magnification, providing insights that are complementary to the crystallographic data obtained from XRD.
Transmission Electron Microscopy (TEM) for Microstructure and Grain Analysis
Transmission Electron Microscopy (TEM) is employed to investigate the internal microstructure of Yb₂S₃, including grain size, shape, and distribution. Studies on Yb₂S₃ thin films have utilized TEM to observe their nano-grained morphology. researchgate.net
A key technique used in conjunction with TEM is Selected Area Electron Diffraction (SAED). SAED provides crystallographic information from a localized area of the sample. wikipedia.org In studies of the MgS-Yb₂S₃ solid solution, SAED patterns of crystals with low Yb³⁺ content showed diffuse scattered intensity, which is indicative of short-range order within the cation sublattice. acs.org This demonstrates the power of TEM and SAED to reveal subtle microstructural details and local ordering phenomena that are not apparent from bulk characterization methods like XRD.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is the primary technique for examining the surface topography and morphology of Yb₂S₃. SEM analysis of thin films has revealed various surface structures depending on the synthesis method. For instance, Yb₂S₃ films prepared via the hydrothermal method showed a non-uniform distribution of nanorods and nanoparticles. researchgate.net Other preparation techniques, such as chemical bath deposition, have resulted in surfaces characterized by nano-grains. researchgate.net These morphological details are crucial as they influence the material's surface area and, consequently, its properties in applications like sensors and capacitors.
High-Resolution Electron Microscopy (HREM) for Atomic-Level Structure
High-Resolution Electron Microscopy (HREM) is a powerful extension of TEM that allows for the direct imaging of the atomic lattice of a crystalline material. arxiv.orgresearchgate.net By achieving resolutions at the sub-angstrom level, HREM can visualize the arrangement of individual atomic columns in the crystal structure. nih.gov For Yb₂S₃, HREM can be used to directly observe its crystal lattice, identify the locations of ytterbium and sulfur atoms, and characterize crystalline defects such as dislocations, stacking faults, and grain boundaries at the atomic scale. This atomic-level visualization provides definitive confirmation of the crystal structure determined by XRD and offers unparalleled insight into the material's crystalline perfection.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material.
Determination of Valence States and Chemical Composition
XPS is instrumental in confirming the chemical composition and, crucially, the valence states of ytterbium and sulfur in Yb₂S₃. researchgate.net The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its oxidation state.
For Ytterbium (Yb), the primary XPS region analyzed is the Yb 4d level. thermofisher.com The shape of the Yb 4d spectrum is highly sensitive to the element's valence state. Divalent ytterbium (Yb²⁺), with a filled 4f¹⁴ shell, would produce a simple spin-orbit split doublet. However, for trivalent ytterbium (Yb³⁺), which has a partially filled 4f¹³ configuration as expected in Yb₂S₃, the interaction between the 4d core hole and the unpaired 4f electron results in a complex multiplet structure instead of a simple doublet. isuct.ruresearchgate.net The observation of this characteristic multiplet splitting in the Yb 4d spectrum, with peaks observed around 184-186 eV and 192-206 eV, serves as a clear indicator of the Yb³⁺ oxidation state. researchgate.net
For Sulfur (S), the S 2p peak is analyzed. In a metal sulfide, the S 2p₃/₂ peak typically appears at a binding energy of approximately 161.5 eV. thermofisher.comthermofisher.com The S 2p spectrum consists of a doublet (2p₃/₂ and 2p₁/₂) due to spin-orbit coupling, which must be accounted for during data analysis. xpsfitting.com The presence of the S 2p peak at this binding energy confirms that sulfur exists as the sulfide ion (S²⁻).
| Element | Core Level | Expected Binding Energy (eV) / Feature | Inferred Chemical State |
|---|---|---|---|
| Ytterbium (Yb) | 4d | Complex multiplet structure (approx. 184-206 eV) | Yb³⁺ |
| Sulfur (S) | 2p₃/₂ | ~161.5 eV | S²⁻ (Sulfide) |
Surface Sensitive Analysis and Oxidation State Mapping
X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique utilized for determining the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. For Ytterbium(III) sulfide (Yb₂S₃), XPS provides critical insights into the oxidation states of both ytterbium and sulfur, which is essential for understanding surface reactivity, degradation mechanisms, and electronic properties.
The analysis of the Yb 4d and S 2p core level spectra is particularly informative. In Yb₂S₃, ytterbium is expected to be in the +3 oxidation state (Yb³⁺). The Yb 4d spectrum for Yb³⁺ does not present as a simple spin-orbit doublet but instead shows a complex multiplet structure arising from the coupling of the 4d core hole with the partially filled 4f¹³ shell. isuct.ru This multiplet is a distinct fingerprint for the Yb³⁺ state. researchgate.net Conversely, divalent ytterbium (Yb²⁺), which has a filled 4f¹⁴ shell, would exhibit a simple spin-orbit doublet. isuct.ru High-resolution XPS can deconvolve these complex spectra to quantify the relative amounts of Yb³⁺ and any surface Yb²⁺ species that might arise from surface reduction or defects.
Similarly, the S 2p core level spectrum is used to identify the chemical state of sulfur. In a sulfide such as Yb₂S₃, sulfur exists in the S²⁻ state. The S 2p spectrum for a sulfide typically shows a spin-orbit doublet (2p₃/₂ and 2p₁/₂) at a characteristic binding energy. However, surface oxidation can lead to the formation of other sulfur species, such as sulfites (SO₃²⁻) or sulfates (SO₄²⁻), which appear at significantly higher binding energies. researchgate.net By mapping the binding energies and intensities of the Yb 4d and S 2p peaks across a sample's surface, it is possible to generate a detailed oxidation state map, revealing spatial variations in surface chemistry.
| Element | Core Level | Expected Oxidation State | Key Spectral Feature | Typical Binding Energy Range (eV) | Reference Species |
| Ytterbium (Yb) | Yb 4d | Yb³⁺ | Complex multiplet structure | 182 - 192 | Yb₂O₃ |
| Sulfur (S) | S 2p | S²⁻ (sulfide) | Spin-orbit doublet (2p₃/₂, 2p₁/₂) | 160 - 163 | ZnS |
| Oxygen (O) | O 1s | O²⁻ (oxide/sulfate) | Single peak | 529 - 533 | Yb₂O₃, Yb₂(SO₄)₃ |
Note: Binding energies are subject to variation based on the specific instrument calibration and the chemical environment. The values provided are representative.
In-situ and Operando XPS for Interface Studies
While ex-situ XPS provides a static snapshot of a surface, in-situ and operando XPS techniques are powerful for studying the dynamic evolution of interfaces involving Yb₂S₃ under realistic conditions. These methods are crucial for applications where Yb₂S₃ is part of a heterostructure, such as in electronic devices, catalysts, or batteries.
In-situ XPS involves transferring a sample between processing and analysis chambers without exposure to ambient atmosphere. For instance, one could study the formation of an interface between deposited metal contacts and a Yb₂S₃ thin film. XPS measurements can be taken after each deposition step to monitor for chemical reactions, interdiffusion, or changes in the electronic structure at the buried interface.
Operando XPS takes this a step further by performing the analysis while the device is actively running. epj-conferences.orgnanoge.org For a hypothetical Yb₂S₃-based resistive switching device, operando XPS could monitor changes in the Yb and S oxidation states at the electrode-Yb₂S₃ interface as a voltage is applied. This allows for the direct observation of electrochemical reactions or valence changes that are responsible for the device's functionality. phi.com These studies provide invaluable, real-time information on failure mechanisms, interfacial layer formation (e.g., solid electrolyte interphase), and the stability of the Yb₂S₃ itself during operation. jcesr.org
Angle-Resolved XPS and High Energy X-ray Sources for Depth Profiling
Standard XPS provides an average composition over its analysis depth. To obtain depth-resolved chemical information non-destructively, Angle-Resolved XPS (ARXPS) is employed. ARXPS varies the take-off angle of the collected photoelectrons relative to the sample surface. thermofisher.comphi.com At a normal emission angle (typically 90°), the analysis is sensitive to the maximum depth. As the take-off angle is decreased (grazing emission), the path length that photoelectrons must travel through the material to escape increases, making the measurement more sensitive to the outermost atomic layers. thermofisher.comphi.com
For a Yb₂S₃ sample with a thin surface oxide layer, ARXPS can distinguish the signals from the surface and the bulk. The signal from surface species (e.g., Yb₂O₃, sulfates) will be enhanced at grazing angles, while the signal from the bulk Yb₂S₃ will be more prominent at normal emission angles. By analyzing the peak intensities as a function of angle, the thickness and composition of the surface layers can be modeled. thermofisher.com
A limitation of conventional XPS is its shallow probing depth. To analyze deeper buried interfaces or bulk properties, high-energy X-ray sources, such as those used in Hard X-ray Photoelectron Spectroscopy (HAXPES), are necessary. HAXPES utilizes X-rays with energies in the range of 2-15 keV, which generate photoelectrons with higher kinetic energies. These high-energy electrons have a longer inelastic mean free path (IMFP), allowing them to escape from much greater depths (up to 5-10 times deeper than conventional XPS). This technique is ideal for probing the bulk electronic structure of Yb₂S₃ or for investigating buried interfaces that lie beyond the reach of standard ARXPS.
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information on the local geometric and electronic structure of a specific element within a material. osti.gov The technique involves tuning synchrotron X-ray radiation through an absorption edge (e.g., the Yb L₃-edge or the S K-edge) and measuring the X-ray absorption coefficient. The resulting spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). osti.gov For Yb₂S₃, XAS can be used to probe the local environment around both the ytterbium and sulfur atoms, providing data that is complementary to long-range structural information from X-ray diffraction.
Probing Coordination Environments and Spin States
The EXAFS region of the spectrum, which consists of oscillations tens to hundreds of eV above the absorption edge, contains information about the local atomic environment of the absorbing atom. The outgoing photoelectron is scattered by neighboring atoms, and the interference between the outgoing and scattered waves modulates the absorption coefficient. Analysis of these oscillations can determine the type, distance, and number of neighboring atoms.
For Yb₂S₃, EXAFS analysis at the Yb L₃-edge can precisely determine the Yb-S bond lengths and the coordination number of ytterbium. This is critical for confirming the local structure, quantifying disorder, and identifying any changes due to doping or defects. Similarly, S K-edge EXAFS can probe the coordination environment from the perspective of the sulfur atom.
| Absorbing Atom | Edge | Information Probed | Parameter | Typical Value for Yb³⁺ Compounds |
| Ytterbium (Yb) | L₃-edge | Yb coordination | Yb-S bond distance | ~2.70 Å |
| Ytterbium (Yb) | L₃-edge | Yb coordination | Yb coordination number | 6-8 |
| Sulfur (S) | K-edge | S coordination | S-Yb bond distance | ~2.70 Å |
Note: The values are illustrative and based on typical rare-earth sulfide structures. Actual values would be determined from experimental data fitting.
The XANES region, within a few tens of eV of the edge, is sensitive to the oxidation state and the coordination geometry (e.g., octahedral vs. tetrahedral), as these factors influence the local density of unoccupied electronic states. scispace.com Furthermore, for materials with unpaired electrons, XANES can provide insights into spin states. In Yb₂S₃, the Yb³⁺ ion has a 4f¹³ configuration, resulting in a net magnetic moment. High-resolution XANES, combined with theoretical modeling, can probe the electronic transitions related to this open-shell configuration, offering information on the spin state and crystal field effects. acs.org
Oxidation State Determination
The XANES portion of the XAS spectrum is particularly sensitive to the oxidation state of the absorbing atom. The energy of the absorption edge is directly correlated with the oxidation state; a higher oxidation state leads to a greater effective nuclear charge, which increases the energy required to excite a core electron. researchgate.netxrayabsorption.org This "chemical shift" can be several eV per oxidation state, providing a clear method for its determination. xrayabsorption.org
For ytterbium, the L₃-edge XANES spectrum shows distinct features for the Yb²⁺ and Yb³⁺ valence states. aps.org The spectrum of a mixed-valence compound will be a linear combination of the spectra of the individual valence states. By fitting the experimental XANES spectrum of a Yb₂S₃ sample with reference spectra from standards of known oxidation state (e.g., Yb metal for Yb⁰, YbO for Yb²⁺, and Yb₂O₃ for Yb³⁺), the average oxidation state can be precisely quantified. researchgate.net This is a bulk-sensitive measurement, providing a valuable counterpart to the surface-sensitive information from XPS. This method is highly effective for detecting any presence of Yb²⁺ within the Yb₂S₃ lattice or for tracking redox reactions.
| Ytterbium Species | Oxidation State | Yb L₃-edge Position (approx. eV) |
| Yb Metal | 0 | ~8938 |
| Yb²⁺ Compound | +2 | ~8941 |
| Yb³⁺ Compound (e.g., Yb₂S₃) | +3 | ~8948 |
Note: Edge positions are approximate and serve to illustrate the chemical shift.
Energy-Dispersive X-ray Spectroscopy (EDS) and Electron Energy Loss Spectroscopy (EELS) for Elemental Composition
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) and Electron Energy Loss Spectroscopy (EELS) are analytical techniques typically integrated with electron microscopes (such as Scanning Electron Microscopes, SEM, or Transmission Electron Microscopes, TEM). They provide elemental composition information with high spatial resolution.
Energy-Dispersive X-ray Spectroscopy (EDS) relies on the detection of characteristic X-rays emitted from a sample when it is bombarded by a high-energy electron beam. wikipedia.orgcarleton.edu An incident electron can eject a core-shell electron from an atom in the sample. An electron from a higher energy shell then fills this vacancy, releasing the excess energy as an X-ray. Since the energy of this emitted X-ray is unique to the element and the specific electronic transition, EDS can identify the elements present in the sample. nanoscience.com For Yb₂S₃, EDS can be used to:
Confirm the presence of ytterbium and sulfur.
Perform quantitative analysis to determine the atomic ratio of Yb to S, verifying the stoichiometry. carleton.edu
Generate elemental maps, showing the spatial distribution of Yb and S across a sample area, which is useful for assessing homogeneity and identifying secondary phases or impurities.
| Element | Theoretical (at. %) for Yb₂S₃ | Theoretical (wt. %) for Yb₂S₃ |
| Ytterbium (Yb) | 40.0 | 78.1 |
| Sulfur (S) | 60.0 | 21.9 |
Note: Experimental values from EDS would be compared against these theoretical values to assess stoichiometry.
Electron Energy Loss Spectroscopy (EELS) analyzes the energy distribution of electrons that have passed through a very thin sample. wikipedia.org Some electrons lose a characteristic amount of energy as they interact with and excite atoms within the sample. eels.info The energy loss is measured by an electron spectrometer. EELS provides complementary information to EDS, often with superior energy resolution and sensitivity to lighter elements. wiley.com For Yb₂S₃, EELS can be used to:
Identify elements through their characteristic core-loss ionization edges.
Provide quantitative elemental analysis.
Offer chemical state information through the analysis of the energy loss near-edge structure (ELNES), which is analogous to XANES. The ELNES of the Yb M-edges and S L-edge can provide information on the oxidation states of ytterbium and sulfur, respectively. dectris.com
Achieve very high spatial resolution, enabling elemental mapping at the nanoscale to investigate grain boundaries, interfaces, and defects. dectris.com
Together, EDS and EELS, when combined with electron microscopy imaging, provide a comprehensive understanding of the elemental composition and distribution in Yb₂S₃ from the micrometer to the nanometer scale.
Optical Emission Spectroscopy for Gas Phase Analysis
Optical Emission Spectroscopy (OES) is a powerful analytical technique used to determine the elemental composition of a sample by analyzing the light emitted from a plasma. When Ytterbium Sulfide is introduced into a high-energy plasma, it is vaporized, atomized, and ionized. The constituent ytterbium and sulfur atoms and ions are excited to higher electronic energy levels. As they relax to lower, more stable levels, they emit photons at characteristic wavelengths, creating a unique emission spectrum that serves as an elemental fingerprint.
The analysis of the Yb₂S₃ gas phase via OES involves monitoring the emission lines specific to ytterbium (Yb) and sulfur (S). The intensity of these emission lines is proportional to the concentration of the species in the plasma, allowing for quantitative analysis. This technique is crucial for process control in deposition techniques like plasma-enhanced chemical vapor deposition (PECVD) or sputtering, ensuring the correct stoichiometry of Yb₂S₃ thin films.
Key emission lines for ytterbium and sulfur that are monitored during OES analysis can be sourced from established spectral databases. The National Institute of Standards and Technology (NIST) Atomic Spectra Database is a primary resource for this critically evaluated data. data.govre3data.orgharvard.edu Prominent emission lines for ytterbium and sulfur are observed across a range of wavelengths, corresponding to different ionization states (e.g., neutral atom - I, singly ionized - II).
Below is a table of representative strong emission lines for Ytterbium and Sulfur, which are critical for their identification in a plasma environment.
| Element | Spectrum | Wavelength (Å) |
|---|---|---|
| Ytterbium (Yb) | Yb I | 2464.50 |
| Ytterbium (Yb) | Yb I | 2671.96 |
| Ytterbium (Yb) | Yb II | 2116.67 |
| Ytterbium (Yb) | Yb II | 2891.38 |
| Ytterbium (Yb) | Yb II | 2970.56 |
| Sulfur (S) | S I | 9212.9 |
| Sulfur (S) | S I | 9228.1 |
| Sulfur (S) | S I | 9237.5 |
| Sulfur (S) | S II | 5453.9 |
| Sulfur (S) | S II | 5640.0 |
This table presents a selection of strong emission lines for Ytterbium and Sulfur from the NIST Atomic Spectra Database, which are characteristic identifiers in OES analysis. nist.gov
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a technique that probes the vibrational modes of molecules. When a sample is irradiated with infrared light, molecules absorb energy at specific frequencies corresponding to their characteristic vibrations (stretching, bending, etc.). For a simple inorganic solid like Ytterbium Sulfide, FT-IR spectroscopy is used to identify the fundamental vibrations of the Yb-S bonds within the crystal lattice.
The vibrational frequencies of metal-chalcogenide bonds are heavily dependent on the mass of the atoms and the strength of the bonds. Due to the relatively heavy atomic mass of ytterbium and sulfur, the fundamental Yb-S vibrational modes are expected to occur at low wavenumbers, typically in the far-infrared (Far-IR) region of the electromagnetic spectrum (< 400 cm⁻¹). nih.gov This distinguishes them from the vibrations of lighter organic functional groups which appear in the mid-infrared region (4000-400 cm⁻¹).
Direct FT-IR data for Yb₂S₃ is not commonly reported in the literature. However, insights can be gained from complementary techniques like Raman spectroscopy, which also probes vibrational modes. A comprehensive study on the Raman spectra of rare-earth sesquisulfides (RE₂S₃) has identified several vibrational modes that are characteristic of their different crystal structures. dtic.mil Since Yb₂S₃ is part of this family, its vibrational behavior is expected to be similar. The Raman spectra are diagnostic of the specific crystal structure (e.g., α, γ, δ forms). dtic.mil For crystal structures with a center of symmetry, vibrational modes that are Raman-active are IR-inactive, and vice-versa (rule of mutual exclusion). Therefore, while Raman data identifies the frequencies of certain lattice modes, FT-IR would be necessary to probe the complementary set of IR-active modes.
The table below shows representative Raman-active vibrational modes for rare-earth sesquisulfides, which indicates the spectral region where the corresponding IR-active lattice vibrations for Yb₂S₃ would also be found.
| Compound Family | Crystal Structure | Wavenumber Range (cm⁻¹) | Vibrational Mode Type |
|---|---|---|---|
| Rare-Earth Sesquisulfides | Orthorhombic (α-form) | 100 - 350 | Lattice Phonon Modes |
| Rare-Earth Sesquisulfides | Cubic (γ-form) | 100 - 400 | Lattice Phonon Modes |
| Rare-Earth Sesquisulfides | Monoclinic (δ-form) | 150 - 450 | Lattice Phonon Modes |
This table, based on Raman spectroscopy studies of the rare-earth sesquioxide family, illustrates the expected frequency range for the fundamental lattice vibrations of Yb₂S₃, which would be probed by Far-IR spectroscopy. dtic.mil
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. spectraresearch.com An AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The interaction forces between the tip and the surface cause the cantilever to deflect. This deflection is measured by a laser and photodiode system, which is then used to construct a detailed 3D map of the surface topography.
For Ytterbium Sulfide, particularly in the form of thin films, AFM is an indispensable tool for characterizing surface quality. The analysis provides quantitative data on key surface parameters that influence the material's optical and electronic properties. Research on Yb₂S₃ thin films has described morphologies consisting of nanograins or non-uniformly distributed nanorods, and AFM is the ideal technique to quantify the dimensions and distribution of these features.
The key surface roughness parameters obtained from AFM analysis include:
Sₐ (or Rₐ): The arithmetic average of the absolute values of the height deviations from the mean plane.
Sₒ (or Rₒ): The root mean square average of the height deviations from the mean plane.
Sₙ: The maximum peak-to-valley height of the surface.
These parameters are critical for quality control in the fabrication of devices where a smooth and uniform surface is often required. The 3D images generated by AFM also offer a visual representation of the surface, revealing details about grain size, grain boundaries, porosity, and the presence of any defects. chalcogen.rochalcogen.ro
The following table provides an illustrative example of quantitative surface roughness data for a chalcogenide thin film, similar to what would be obtained for a Yb₂S₃ film.
| Parameter | Description | Typical Value (nm) |
|---|---|---|
| Sₐ (Average Roughness) | Arithmetic mean height of the surface | ~10 - 20 |
| Sₒ (RMS Roughness) | Root mean square of the height data | ~15 - 25 |
| Sₙ (Max Peak-to-Valley) | Vertical distance between the highest and lowest points | ~50 - 100 |
| Skewness | Measure of the asymmetry of the surface height distribution | Near 0 for symmetric surfaces |
| Kurtosis | Measure of the "peakedness" of the surface height distribution | ~3 for a Gaussian distribution |
This table presents typical surface roughness parameters that can be quantitatively determined using AFM. The values are representative of those found for amorphous or nanocrystalline sulfide thin films, such as As₂S₃ and ZAO, and are indicative of the data obtainable for Yb₂S₃ surfaces. chalcogen.ro
Defect Chemistry and Non Stoichiometry
Analysis of Intrinsic Lattice Defects
Intrinsic lattice defects in Ytterbium Sulfide (B99878) primarily arise from thermodynamic considerations and are inherent to the crystal structure. While detailed experimental and theoretical studies specifically on Schottky and Frenkel defects in Yb₂S₃ are not extensively documented in publicly available literature, the nature of the ionic bonding in rare-earth sulfides suggests the potential for such defects.
Frenkel Defects: A Frenkel defect is created when an ion is displaced from its regular lattice site to an interstitial site. Given the relatively large size of the Yb³⁺ ion, cation Frenkel defects are less likely than anion (sulfur) Frenkel defects.
The prevalence of one type of defect over the other is determined by their respective formation energies. The specific formation energies for these defects in Yb₂S₃ require further dedicated investigation through computational modeling and experimental validation.
Role of Oxygen Vacancies and Other Anion Vacancies
Anion vacancies, particularly those of sulfur and oxygen, are significant in determining the properties of Ytterbium Sulfide.
Sulfur Vacancies: The formation of sulfur vacancies is a common occurrence in metal sulfides, especially under certain synthesis and processing conditions. These vacancies act as electron donors, creating localized energy levels within the band gap. This can significantly alter the electronic structure and conductivity of the material. The presence of sulfur vacancies is a key factor in the non-stoichiometry of ytterbium sulfide.
Oxygen Vacancies: Oxygen can be incorporated into the Yb₂S₃ lattice as an impurity, often substituting for sulfur. Due to the difference in electronegativity and ionic radius between oxygen and sulfur, the formation of oxygen vacancies can also occur. These vacancies, similar to sulfur vacancies, can introduce donor levels and affect the electronic and optical properties. For instance, in other rare-earth compounds, oxygen vacancies have been shown to act as luminescence centers.
Cation Site Occupation and Stoichiometric Deviations (e.g., YbSₓ)
Ytterbium is known to exist in both +2 and +3 oxidation states, which allows for a range of stoichiometric deviations in its sulfides. This leads to the formation of various phases with the general formula YbSₓ, where x can deviate from the ideal 1.5 for Yb₂S₃.
One of the most studied non-stoichiometric phases is Yb₃S₄, which can also be represented as YbS₁.₃₃. This phase exhibits a complex crystal structure where Ytterbium ions can occupy different crystallographic sites, leading to a mixed-valence state. Electron diffraction studies have revealed the existence of incommensurately modulated structures in some non-stoichiometric ytterbium sulfide phases, indicating a complex ordering of vacancies and different cation valencies.
The homogeneity range for ytterbium sulfides has been observed, for instance, between YbS₁.₃₃ and YbS₁.₅. The exact composition within this range is dependent on the synthesis conditions such as temperature and the partial pressure of sulfur.
Table 1: Stoichiometric Deviations in Ytterbium Sulfide
| Compound Formula | Stoichiometric Ratio (S/Yb) | Ytterbium Oxidation State(s) |
| YbS | 1.0 | +2 |
| Yb₃S₄ | ~1.33 | Mixed +2 and +3 |
| Yb₂S₃ | 1.5 | +3 |
Impact of Defects on Electronic, Magnetic, and Optical Properties
The presence of intrinsic and extrinsic defects has a profound impact on the physical properties of Ytterbium Sulfide.
Electronic Properties: Anion vacancies (sulfur and oxygen) act as n-type dopants by introducing excess electrons. This can lead to an increase in electrical conductivity and a change in the charge carrier concentration. The mixed-valence nature of ytterbium in non-stoichiometric phases also significantly influences the electronic transport properties.
Optical Properties: Defects can create energy levels within the band gap of Yb₂S₃, which can affect its optical absorption and emission characteristics. For example, anion vacancies can act as trapping centers for charge carriers, potentially leading to luminescence. The precise nature of these defect-induced optical properties is an area of ongoing research.
Table 2: Influence of Defects on Ytterbium Sulfide Properties
| Defect Type | Impact on Electronic Properties | Impact on Magnetic Properties | Impact on Optical Properties |
| Sulfur Vacancy | Increases n-type conductivity | Can alter local magnetic moments | May introduce mid-gap states affecting absorption/emission |
| Oxygen Vacancy | Can act as a donor | May influence magnetic exchange | Can act as luminescence centers |
| Cation Site Occupation (Mixed Valence) | Significant changes in conductivity and charge transport | Leads to complex magnetic behavior | Can alter the band structure and optical transitions |
Charge Compensation Mechanisms
In non-stoichiometric Ytterbium Sulfide, charge neutrality must be maintained. This is achieved through various charge compensation mechanisms.
When sulfur vacancies are formed, the excess negative charge can be compensated by the change in the oxidation state of the ytterbium ions. For example, to compensate for the charge of a sulfur vacancy (which can be considered to have a +2 effective charge), two Yb³⁺ ions can be reduced to Yb²⁺.
Doping, Alloying, and Substitutional Effects
Effects of Rare Earth Doping on Material Properties
The introduction of other rare earth elements into the Yb₂S₃ lattice can induce significant changes due to the similar ionic radii and chemical properties of the lanthanides.
Direct studies on lanthanide substitution specifically within the Yb₂S₃ crystal lattice are not extensively detailed in the available literature. However, insights can be drawn from related ytterbium-containing compounds. For instance, in the frustrated antiferromagnet SrYb₂O₄, systematic doping of erbium (Er) for ytterbium (Yb) has been studied. Research shows that while the crystal structure remains consistent, the lattice parameters increase linearly with the concentration of Er. This substitution has a profound impact on the magnetic ground state, where the nature of the magnetic transition and the magnetic structure itself vary with the Yb/Er concentration mdpi.com. At low Er content, the material exhibits a non-collinear magnetic structure. As the erbium concentration increases, the magnetic structure transitions to a collinear one, similar to that of SrEr₂O₄ mdpi.com. This suggests that substituting other lanthanides into the Yb³⁺ sites of Yb₂S₃ would likely lead to significant modifications of its paramagnetic behavior. zegmetal.com
Broader studies on related chalcogenide glasses and films provide a framework for understanding potential doping effects in Yb₂S₃. In amorphous chalcogenides, doping effects can be very different from those in crystalline semiconductors, often due to a high density of intrinsic defects. rsc.org However, certain dopants can significantly alter the material's properties.
Bismuth (Bi) Doping : The introduction of bismuth into As-Se systems can enhance the density of states and create localized states within the forbidden gap, which reduces the optical bandgap. rsc.org In Ge chalcogenide glasses, the structural environment of incorporated Bi has been found to be threefold coordinated, which is proposed to be the mechanism for the p- to n-type carrier change. researchgate.net
Gallium (Ga) Doping : In the Ge-As-S chalcogenide glass system, doping with gallium has been shown to increase the material's hardness. optica.org For example, after doping a Ge-Sb-S system with 5% Ga, the hardness increased by 11%. optica.org
Silver (Ag) Doping : Silver is a well-studied dopant in chalcogenide systems. Its introduction can increase the network connectivity, enhance chemical and thermal stability, and increase electrical conductivity. rsc.org
These examples from related chalcogenide systems indicate that doping Yb₂S₃ could similarly be used to tune its optical, mechanical, and electrical properties.
Influence of Alkali and Alkaline Earth Metal Doping
Doping with alkali and alkaline earth metals is another strategy to modify material properties. In complex oxides, this type of doping can cause lattice distortion, decrease crystal size, and increase the specific surface area. rsc.org While direct studies on Yb₂S₃ are limited, research on analogous systems provides valuable insights.
In the complex Zintl phase Yb₁₄MnSb₁₁, which is a promising high-temperature thermoelectric material, substituting the heavier Yb with a lighter isovalent alkaline earth metal like Calcium (Ca) has been explored. This substitution was shown to reduce the lattice thermal conductivity through mass disorder scattering. caltech.edu The introduction of the more electropositive Ca can also influence the carrier concentration, a key parameter for thermoelectric performance. caltech.edu Similarly, the addition of alkali metal ions in other semiconductor materials has been found to improve the quality of the film by enlarging grain sizes and reducing defect state density. nih.gov These findings suggest that doping Yb₂S₃ with alkali or alkaline earth metals could be a viable method for enhancing its thermoelectric properties by tuning carrier concentration and phonon scattering.
Doping-Induced Modifications in Electronic Band Structure
Doping fundamentally alters the electronic band structure of a semiconductor. The introduction of dopant atoms creates new energy levels within the band gap, modifies the density of states, and can shift the Fermi level.
In perovskite-type oxides like LaₓSr₁₋ₓTiO₃, electron doping induces new photoemission features, or "gap states," of Ti 3d character within the original band gap. scispace.com Similarly, first-principle density functional calculations on BaTiO₃ doped with ytterbium show that Yb incorporation induces significant changes in the electronic nature of the material, creating magnetism and extensively adjusting the electronic structure. researchgate.net Doping can also lead to a narrowing of the fundamental band gap as a function of donor concentration. aps.org For Yb₂S₃, it is expected that introducing dopants would create localized states, alter the band gap energy, and modify the density of states near the band edges, thereby influencing its optical and electrical transport properties. nih.gov
Impact on Magnetic and Thermoelectric Properties
Doping can have a dramatic effect on both the magnetic and thermoelectric properties of materials.
Magnetic Properties : Ytterbium sulfide (B99878) (Yb₂S₃) exhibits paramagnetic behavior. zegmetal.com Doping can tune these properties. Studies on Mg-ferrite nanoparticles doped with various lanthanides, including Yb³⁺, show that such substitutions can effectively modulate the saturation magnetization. nih.govnih.gov The introduction of different lanthanide ions can lead to a decrease in saturation magnetization due to the weakening of exchange interactions. nih.gov As seen in the SrYb₂₋ₓErₓO₄ system, lanthanide substitution can completely change the magnetic ordering and transition temperature. mdpi.com Therefore, doping Yb₂S₃ with other magnetic or non-magnetic ions could be used to control its magnetic susceptibility and response.
Thermoelectric Properties : Doping is a key optimization strategy for thermoelectric materials. In the Yb-containing compound Yb₁₄MnSb₁₁, doping with Ca was shown to reduce thermal conductivity. caltech.edu In other systems, interstitial doping with Yb has been shown to improve the power factor by increasing electrical conductivity. researchgate.net In the sulfide compound Bi₂SeS₂, iodine doping significantly enhanced the electrical conductivity and carrier concentration, leading to improved thermoelectric performance. nih.gov These examples highlight a clear pathway for enhancing the thermoelectric figure of merit of Yb₂S₃ through strategic doping to simultaneously optimize the power factor and reduce thermal conductivity.
| Host Material | Dopant | Effect | Reference |
|---|---|---|---|
| Yb₁₄MnSb₁₁ | Ca | Reduces lattice thermal conductivity. | caltech.edu |
| Sr₀.₇Ba₀.₃Nb₂O₆₋δ | Yb (interstitial) | Increases power factor by improving electrical conductivity. | researchgate.net |
| Bi₂SeS₂ | I | Increases carrier concentration and electrical conductivity. | nih.gov |
Role of Yb₂S₃ as a Doping Agent in Other Materials Systems (e.g., Alloys, Semiconductors)
Beyond being a host for dopants, ytterbium sulfide can serve as a source of ytterbium (Yb³⁺) ions for doping other materials. The unique electronic configuration of the Yb³⁺ ion makes it a valuable dopant for various applications. sputtertargets.net
Alloys : Ytterbium is used as a dopant to improve the grain refinement, strength, and other mechanical properties of stainless steel. sputtertargets.net
Semiconductors and Oxides : Ytterbium doping in materials like barium titanate (BaTiO₃) can tune structural and electronic properties. researchgate.net Co-doping of vanadium pentoxide (V₂O₅) with ytterbium and holmium has been shown to enhance photocatalytic efficiency, partly by creating oxygen vacancies that improve absorbance. nih.gov
Lasers and Phosphors : Yb₂S₃ has applications in optoelectronic devices due to its luminescent properties. zegmetal.com It can be used in phosphors and as a dopant in solid-state lasers, where the Yb³⁺ ion enhances efficiency and performance. zegmetal.comsputtertargets.net
Microwave Absorbing Materials : In nickel-cobalt (B8461503) ferrite, doping with Yb³⁺ ions has been shown to affect the material's microwave absorption performance. researchgate.net
Magnetic Properties and Phenomena
Magnetic Ordering and Transitions
While many rare-earth compounds, including those containing ytterbium, are known to exhibit magnetic ordering at sufficiently low temperatures, the specific magnetic behavior of Ytterbium sulfide (B99878) (Yb2S3) is not extensively detailed in publicly available research. However, the principles of magnetic ordering and the behavior of similar ytterbium-based materials provide a framework for understanding its potential properties.
Antiferromagnetic ordering is a state where the magnetic moments of adjacent ions align in an antiparallel fashion, resulting in a zero or very small net magnetization. This transition occurs at a specific temperature known as the Néel temperature (Tɴ). For many Ytterbium-based intermetallic compounds and salts, such transitions are observed at cryogenic temperatures. For instance, the honeycomb compound YbCl₃ undergoes a transition to a Néel-type antiferromagnetic state at 0.60 K aps.org, while antiferromagnetic transitions in YbₓPt₅P have been observed around 0.3 K acs.orgnih.gov. A negative Weiss constant (θ) obtained from Curie-Weiss law fits of magnetic susceptibility data typically indicates the presence of antiferromagnetic interactions between the magnetic ions wvu.eduresearchgate.net.
The definitive confirmation of a long-range ordered magnetic structure, such as an antiferromagnetic state, is accomplished through neutron diffraction researchgate.net. This technique is uniquely sensitive to the magnetic moments of atoms. Below the ordering temperature, the regular, periodic alignment of atomic magnetic moments forms a "magnetic lattice" which can be different from the crystallographic unit cell cmu.edu. This results in the appearance of new, purely magnetic reflections in the neutron diffraction pattern that are absent at temperatures above the transition researchgate.netcmu.edu. The positions and intensities of these magnetic peaks allow for the precise determination of the magnetic structure, including the orientation and arrangement of the magnetic moments cmu.edu. While this is the standard method for such confirmations, specific neutron diffraction studies detailing the long-range magnetic order in Yb₂S₃ are not prominently available.
Soft ferromagnetic materials are characterized by their ability to be easily magnetized and demagnetized, typically exhibiting low coercivity. Based on available scientific literature, Ytterbium sulfide (Yb₂S₃) is not characterized as a soft ferromagnetic material. Its magnetic properties are primarily discussed in the context of paramagnetism stemming from the localized moments of the Yb³⁺ ions, with potential for antiferromagnetic interactions at very low temperatures.
Localized Magnetic Moments and Crystal Field Effects
The intrinsic magnetism of Yb₂S₃ originates from the localized 4f electrons of the Ytterbium ions. The behavior of these moments is profoundly influenced by their local crystalline environment.
In Ytterbium sulfide, ytterbium exists in the trivalent state (Yb³⁺). The Yb³⁺ ion has an electronic configuration of [Xe] 4f¹³, leaving one unpaired electron in the 4f shell. This single unpaired electron imparts a magnetic moment to the ion. The theoretical effective magnetic moment (μ_eff) for a free Yb³⁺ ion, based on its ground state (²F₇/₂), is 4.54 µB arxiv.org.
Experimentally, the effective magnetic moment can be determined by measuring the magnetic susceptibility (χ) as a function of temperature (T) and fitting the data to the Curie-Weiss law in the paramagnetic region wvu.eduwikipedia.orgbyjus.com:
χ = C / (T - θ)
Here, C is the Curie constant, from which μ_eff is calculated, and θ is the Weiss temperature, which provides insight into the nature and strength of the magnetic interactions between the ions wvu.eduallen.in. For example, magnetic susceptibility measurements on the compound Yb₂(SeO₃)₂(SO₄)(H₂O)₂ yielded an effective magnetic moment of 4.63 µB per Yb³⁺ ion, in close agreement with the theoretical value arxiv.org.
Table 1: Theoretical and Experimental Magnetic Moments for Yb³⁺
| Parameter | Value | Reference |
|---|---|---|
| Ion State | Yb³⁺ | |
| Electron Configuration | [Xe] 4f¹³ | |
| Ground State Term | ²F₇/₂ | arxiv.org |
| Theoretical μ_eff | 4.54 µB | arxiv.org |
The arrangement of sulfide (S²⁻) anions around each Yb³⁺ cation creates an electrostatic field known as a crystal field or ligand field wikipedia.orgpurdue.edu. This field removes the degeneracy of the 4f electron orbitals, splitting the energy levels of the ion libretexts.org. This phenomenon is known as crystal field splitting.
For the Yb³⁺ ion, the ground-state manifold, ²F₇/₂, splits into four distinct energy levels (Kramers doublets), while the first excited-state manifold, ²F₅/₂, splits into three levels nih.gov. The precise energy separation and symmetry of these split levels are dictated by the coordination number and site symmetry of the Yb³⁺ ion within the crystal structure wikipedia.orgchemistryviews.org. A lower symmetry environment, such as the rhombic (orthorhombic) structure of Yb₂S₃, results in a more complete lifting of orbital degeneracy. The total energy separation between the lowest and highest split levels of the ground state is typically on the order of hundreds of cm⁻¹, which significantly influences the magnetic and spectroscopic properties of the compound, especially at low temperatures nih.govchemistryviews.org.
Table 2: Crystal Field Splitting of Yb³⁺ Energy Manifolds
| Manifold | Number of Split Levels | Description |
|---|---|---|
| ²F₇/₂ (Ground State) | 4 | The splitting of this manifold dictates the low-temperature magnetic properties, including anisotropy. |
Magnetic Anisotropy Studies
Magnetic anisotropy, the directional dependence of a material's magnetic properties, is a crucial aspect of the magnetism in Yb³⁺ compounds. This anisotropy originates from the strong spin-orbit coupling inherent to the Yb³⁺ ion, combined with the influence of the local crystal electric field. The shape of the 4f electron cloud and its interaction with the surrounding sulfide ions in the Yb₂S₃ lattice dictates the preferred orientation of the magnetic moments.
Ytterbium(III) sulfide is known to crystallize in a rhombic structure. wikipedia.org This low-symmetry crystal structure is expected to create a highly anisotropic crystal electric field at the Yb³⁺ sites. Such anisotropy would lead to a g-tensor for the effective spin-1/2 ground state that is far from isotropic, meaning the response to an applied magnetic field would be highly dependent on the direction of the field relative to the crystallographic axes. While direct experimental measurements of the magnetic anisotropy in single-crystal Yb₂S₃ are not widely reported, theoretical considerations and data from other Yb-based magnets suggest that significant anisotropy is a near certainty. aps.orgjeffrau.ca The study of anisotropic exchange interactions in various ytterbium-based magnets with edge-sharing octahedra, for instance, reveals that the local structure plays a critical role in determining the nature and strength of the magnetic anisotropy. aps.orgjeffrau.ca
Quantum Spin Liquid (QSL) Candidate Properties
A Quantum Spin Liquid (QSL) is an exotic state of matter in which magnetic moments remain disordered and highly correlated even at absolute zero temperature, avoiding conventional magnetic ordering due to strong quantum fluctuations. Materials with geometrically frustrated lattices, where the arrangement of magnetic ions prevents the simultaneous satisfaction of all antiferromagnetic interactions, are prime candidates for hosting a QSL state.
Many Yb³⁺-based compounds are considered strong candidates for QSLs, particularly those where the Yb³⁺ ions form triangular or pyrochlore (B1171951) lattices. researchgate.net These structures inherently lead to geometric frustration. The crystal structure of Yb₂S₃, while not a simple triangular or pyrochlore lattice, may possess structural motifs that lead to magnetic frustration. The arrangement of Yb³⁺ ions and the superexchange pathways through the sulfide ions could create competing magnetic interactions.
However, there is currently no specific experimental evidence, such as neutron scattering or low-temperature heat capacity measurements, to suggest that Ytterbium sulfide is a quantum spin liquid. Its potential as a QSL candidate remains speculative and would depend on the precise nature of its magnetic interactions and the degree of frustration within its crystal lattice. Further research into its detailed magnetic structure and low-temperature behavior is necessary to explore this possibility.
Magnetic Susceptibility and Isothermal Magnetization Measurements
Magnetic susceptibility (χ) measurements as a function of temperature and isothermal magnetization (M) measurements as a function of an applied magnetic field are fundamental techniques for characterizing magnetic materials. For Ytterbium sulfide, these measurements would provide insight into the nature of the magnetic moments and their interactions.
At high temperatures, Yb₂S₃ is expected to behave as a paramagnet, with the magnetic susceptibility following the Curie-Weiss law:
χ = C / (T - θ_W)
where C is the Curie constant, T is the temperature, and θ_W is the Weiss temperature. The Curie constant is related to the effective magnetic moment of the Yb³⁺ ions. A negative Weiss temperature would indicate dominant antiferromagnetic interactions between the magnetic moments.
While detailed experimental data for Yb₂S₃ is scarce, a representative set of expected values based on typical Yb³⁺ compounds is presented in the table below for illustrative purposes.
| Magnetic Property | Expected Behavior/Value | Notes |
|---|---|---|
| High-Temperature Magnetic Susceptibility | Follows Curie-Weiss Law | Expected for paramagnetic materials. |
| Effective Magnetic Moment (μ_eff) | ~4.5 μ_B per Yb³⁺ | Theoretical value for a free Yb³⁺ ion. |
| Weiss Temperature (θ_W) | Negative Value | Indicates antiferromagnetic interactions. The specific value is unknown. |
| Low-Temperature Isothermal Magnetization | Initial linear increase, followed by saturation | Saturation would correspond to the full alignment of the Yb³⁺ magnetic moments. |
Isothermal magnetization measurements at low temperatures would be expected to show an initial linear increase with the applied magnetic field, followed by a saturation at higher fields. The saturation magnetization would correspond to the full alignment of the effective spin-1/2 moments of the Yb³⁺ ions. The shape of the magnetization curve could also reveal information about magnetic anisotropy.
Magnetocaloric Effects
The magnetocaloric effect (MCE) is the change in temperature of a magnetic material upon the application or removal of a magnetic field. This effect is strongest near a magnetic phase transition, where the magnetic entropy changes most significantly. The MCE is the basis for magnetic refrigeration technology.
For Ytterbium sulfide, the potential for a significant magnetocaloric effect would depend on its low-temperature magnetic behavior. If Yb₂S₃ undergoes a magnetic ordering transition at very low temperatures, a notable MCE would be expected around the transition temperature. Even in a paramagnetic state, a change in magnetic entropy, and thus a magnetocaloric effect, will occur as an applied field aligns the magnetic moments. The magnitude of this paramagnetic MCE is generally smaller than that observed near a phase transition.
Currently, there are no specific studies on the magnetocaloric properties of Yb₂S₃. Research in this area would first require the determination of its low-temperature magnetic state, including whether it undergoes a magnetic ordering transition.
Thermoelectric Properties
Seebeck Coefficient Investigations
The Seebeck coefficient is a critical parameter in determining the thermoelectric efficiency of a material, representing the magnitude of the induced thermoelectric voltage in response to a temperature difference across the material. For ytterbium sulfide (B99878) (Yb₂S₃), specific experimental data on its Seebeck coefficient remains limited in publicly available scientific literature.
However, studies on other rare-earth sesquisulfides, such as lanthanum sulfide (La₂S₃) and neodymium sulfide (Nd₂S₃), provide some context. These materials, which share structural and chemical similarities with Yb₂S₃, have been investigated as potential high-temperature thermoelectric materials. For instance, lanthanide sesquisulfides in the γ-phase, which exhibit a cubic Th₃P₄ structure, are known to be degenerate n-type semiconductors. nii.ac.jpaip.org The Seebeck coefficient in these materials is influenced by factors such as carrier concentration and the electronic band structure. Generally, for n-type semiconductors, the Seebeck coefficient is negative.
Theoretical investigations and computational modeling play a crucial role in predicting the thermoelectric properties of materials where experimental data is scarce. First-principles calculations based on density functional theory (DFT) can be employed to estimate the Seebeck coefficient of Yb₂S₃. Such calculations would involve determining the electronic band structure and the density of states near the Fermi level. A high density of states near the band edges can lead to a large Seebeck coefficient, which is a desirable characteristic for a good thermoelectric material.
Potential as n-type Thermoelectric Material
The potential of a material as either a p-type or n-type thermoelectric material is determined by the nature of its majority charge carriers—holes or electrons, respectively. In the case of rare-earth sesquisulfides, they are often characterized as n-type semiconductors. aip.org This is typically due to the presence of vacancies in the crystal lattice or slight stoichiometric deviations that result in an excess of electrons, which then act as the primary charge carriers.
For Ytterbium sulfide (Yb₂S₃), its classification as a potential n-type thermoelectric material stems from these general characteristics of lanthanide sesquisulfides. The electronic configuration of the rare-earth elements contributes significantly to their electrical properties. The prospect of tuning the carrier concentration through doping or by controlling synthesis conditions to create specific defects could optimize the thermoelectric performance of Yb₂S₃ as an n-type material. For instance, creating sulfur vacancies could increase the electron concentration, thereby influencing both the electrical conductivity and the Seebeck coefficient.
The thermoelectric figure of merit, ZT, which is a key indicator of a material's efficiency, is directly proportional to the square of the Seebeck coefficient and the electrical conductivity, and inversely proportional to the thermal conductivity. For Yb₂S₃ to be a viable n-type thermoelectric material, a balance must be struck between these properties.
Carrier Transport Mechanisms
Understanding the carrier transport mechanisms is fundamental to elucidating the thermoelectric behavior of Ytterbium sulfide (Yb₂S₃). The movement of charge carriers—electrons in the case of n-type materials—through the crystal lattice is influenced by various scattering events.
In semiconducting rare-earth sesquisulfides, the dominant scattering mechanisms can include:
Acoustical Phonon Scattering: At higher temperatures, the interaction of charge carriers with lattice vibrations (phonons) becomes a significant scattering mechanism.
Charged Impurity Scattering: At lower temperatures, scattering from ionized impurities or defects within the crystal lattice can be the dominant factor limiting carrier mobility. aip.org
Alloy Scattering: In mixed crystal systems or materials with a high degree of non-stoichiometry, the random distribution of different atoms can lead to potential fluctuations that scatter charge carriers. aip.org
Further research, both experimental and theoretical, is necessary to fully characterize the carrier transport mechanisms in Ytterbium sulfide (Yb₂S₃) and to accurately assess its potential as a thermoelectric material.
Optoelectronic Properties and Applications
Infrared Response and Infrared Sensors
Ytterbium sulfide (B99878) exhibits properties that make it a candidate for applications in infrared (IR) technology. As a semiconductor, its electrical conductivity can be influenced by incident infrared radiation, a fundamental principle for photodetectors. While specific research on Yb₂S₃ for dedicated infrared sensors is still an evolving area, the broader class of rare-earth doped chalcogenide materials is known for its utility in IR radiation sources, lasers, and amplifiers. researchgate.net
The infrared response of a material is dictated by its electronic band structure, which determines the wavelengths of light it can absorb and convert into an electrical signal. Materials like Yb₂S₃ are of interest for their potential to be tailored for specific infrared windows. The synthesis of IR-transparent amorphous chalcogenide films of the binary As–S system doped with ytterbium has been demonstrated, indicating the potential for incorporating ytterbium sulfide into infrared-transmissive optical components. researchgate.net The development of such materials is crucial for creating new infrared radiation sources and sensing devices.
Further research into the specific infrared absorption and photo-response characteristics of pure and doped Ytterbium sulfide thin films is necessary to fully realize its potential in next-generation infrared sensor technologies.
Photodetector and Light-Emitting Device Architectures
The application of Ytterbium sulfide in photodetector and light-emitting device architectures is an area of active research. While elemental ytterbium has been explored as an effective electron-injecting electrode in transparent organic light-emitting diodes (TOLEDs), the role of the Yb₂S₃ compound is still being investigated. researchgate.net
The development of thin films is a critical step in fabricating such devices. Methods like chemical bath deposition (CBD), successive ionic layer adsorption and reaction (SILAR), and hydrothermal synthesis have been successfully employed to create nano-grained Ytterbium sulfide thin films. researchgate.net These films exhibit photoelectrochemical properties, where the photocurrent density is consistently higher under illumination compared to dark conditions. researchgate.net This characteristic is fundamental for the operation of photodetectors, which are designed to detect light by converting photons into an electrical current.
While the primary focus of some studies on Yb₂S₃ thin films has been on their supercapacitive properties, the observed photo-response underscores their potential in optoelectronic devices. researchgate.net Further research is needed to optimize the material's properties and device architecture for high-performance photodetectors and to explore its potential for electroluminescence in light-emitting devices.
Luminescent Properties and Phosphor Development
Ytterbium sulfide is recognized for its luminescent properties, making it a valuable material for the development of phosphors. zegmetal.com Phosphors are substances that exhibit luminescence, the emission of light by a substance not resulting from heat. This property is central to applications such as displays, lighting, and medical imaging.
The luminescence in materials like Yb₂S₃ originates from the electronic transitions within the ytterbium ions. When excited by an external energy source, such as ultraviolet light or an electron beam, electrons in the ytterbium ions are promoted to higher energy levels. As they return to their ground state, they release this energy in the form of light. The specific wavelengths of the emitted light are characteristic of the material and its crystal structure.
Research into Yb₂S₃ as a phosphor is focused on understanding its excitation and emission spectra, quantum efficiency, and stability. The development of efficient phosphors is crucial for advancing solid-state lighting technologies, where phosphors are used to convert the blue or UV light from an LED into a broad spectrum of visible light to create white light. researchgate.net The unique optical properties of Ytterbium sulfide suggest its potential as a key component in the next generation of advanced luminescent materials. zegmetal.com
Table 1: Luminescence Properties of Ytterbium-related Materials
| Property | Description | Relevance to Yb₂S₃ Phosphors |
| Excitation | The process of raising an electron to a higher energy level using an external energy source (e.g., UV light, electron beam). | The efficiency of excitation directly impacts the brightness of the phosphor. |
| Emission | The release of energy in the form of light as an excited electron returns to its ground state. | The emission spectrum determines the color of the light produced by the phosphor. |
| Quantum Yield | The ratio of the number of photons emitted to the number of photons absorbed. | A high quantum yield is essential for an efficient and bright phosphor. |
| Decay Time | The time it takes for the luminescence intensity to decrease to a certain fraction of its initial value after excitation is removed. | The decay time is a critical parameter for applications such as displays and scintillators. |
Dopant Role in Solid-State Lasers and Scintillators
Ytterbium, as a dopant, plays a significant role in the development of solid-state lasers and scintillators. However, it is crucial to distinguish that in these applications, it is typically the ytterbium ion (Yb³⁺) that is doped into a host crystal, rather than using the compound Ytterbium sulfide (Yb₂S₃) as the dopant itself. Ytterbium-doped materials are valued for their ability to produce high-quality, stable light, making them suitable for telecommunications, medical equipment, and materials processing. zegmetal.com
In the context of solid-state lasers, Yb-doped gain media, such as Yb:YAG (Yttrium Aluminum Garnet), are widely used. These lasers are known for their high power output, reduced thermal problems, and broad tunability. researchgate.net The ytterbium ions within the host crystal absorb energy from a pump source (typically a laser diode) and then emit this energy as a coherent laser beam.
In the field of scintillators, which are materials that emit light when exposed to ionizing radiation, ytterbium-doped crystals are also being explored. For instance, Yb²⁺ has been investigated as a potential activator in Cs₄CaI₆ and Cs₄SrI₆ scintillators. osti.gov These materials are important for applications in medical imaging and high-energy physics. The Yb²⁺ dopant in these halide crystals has shown promising results, with Cs₄CaI₆:Yb exhibiting good energy resolution and a high light yield. osti.gov
While Ytterbium sulfide itself is noted for its potential as a dopant in solid-state lasers, the predominant body of research focuses on the use of ytterbium ions in various crystalline hosts. zegmetal.com
Thin Film Coatings for Infrared Optics
Thin film coatings are essential for controlling the reflection and transmission of light in optical systems. In the realm of infrared optics, materials that are transparent in the IR spectrum and have suitable refractive indices are required. While research on Ytterbium sulfide (Yb₂S₃) for this specific application is not extensive, related ytterbium compounds, such as Ytterbium fluoride (B91410) (YbF₃), have been utilized in multispectral anti-reflection coatings for mid-IR laser applications. mdpi.com
The deposition of thin films of materials like Ytterbium sulfide can be achieved through various techniques, including chemical vapor deposition (CVD). dtic.mil The goal is to create a uniform layer with a precisely controlled thickness and refractive index to minimize reflection and maximize transmission at desired infrared wavelengths. Such coatings are critical for improving the efficiency of IR sensors, thermal imaging systems, and other infrared optical devices. omegafilters.com
The development of Yb₂S₃ thin film coatings for infrared optics would involve optimizing the deposition process to achieve the desired optical properties, such as low absorption and a specific refractive index, as well as ensuring good adhesion to the substrate and durability.
Advanced Device Research and Applications
Supercapacitor Electrode Materials
The demand for high-performance energy storage devices has spurred research into novel electrode materials for supercapacitors. Ytterbium sulfide (B99878) has been investigated as a promising candidate due to its potential for high specific capacitance and stability.
Research has demonstrated the potential of Ytterbium sulfide thin films as supercapacitor electrodes. Studies have reported specific capacitance values for Yb2S3 electrodes in various electrolytes. For instance, a nano-grained Yb2S3 thin film exhibited a specific capacitance of 184.6 F g⁻¹ in a 1 M KOH electrolyte at a scan rate of 5 mV s⁻¹. researchgate.net In another study using a 1.0 M Na2SO4 aqueous solution, the Yb2S3 electrode showed a specific capacitance of 181 F g⁻¹. researchgate.net
The cycling stability of these electrodes is a critical factor for practical applications. The Yb2S3 electrode in the Na2SO4 electrolyte demonstrated 83% capacity retention after 3000 cyclic voltammetry cycles. researchgate.net A symmetric solid-state supercapacitor device with a Yb2S3/KOH-PVA/Yb2S3 configuration showed 78% capacitive retention over 3000 cycles. researchgate.net
Table 1: Specific Capacitance and Cycling Stability of Ytterbium Sulfide (Yb2S3) Electrodes
| Electrolyte | Specific Capacitance (F g⁻¹) | Scan Rate (mV s⁻¹) | Cycling Stability | Reference |
|---|---|---|---|---|
| 1 M KOH | 184.6 | 5 | 78% retention after 3000 cycles | researchgate.net |
| 1.0 M Na2SO4 | 181 | - | 83% retention after 3000 cycles | researchgate.net |
The development of flexible supercapacitors requires the fabrication of electrode materials on pliable substrates. Ytterbium sulfide thin films have been successfully deposited using various techniques that are compatible with flexible electronics.
One common method is the Successive Ionic Layer Adsorption and Reaction (SILAR) process. This technique allows for the binder-free synthesis of Yb2S3 thin films directly onto substrates. Another cost-effective method is Chemical Bath Deposition (CBD) , which has been used to deposit nano-grained Yb2S3 thin films. researchgate.net These methods are advantageous for creating uniform thin films with good adhesion, a crucial requirement for flexible electrodes that must withstand mechanical stress. rsc.org
A flexible solid-state supercapacitor has been fabricated using a GO/Yb2S3 composite, demonstrating the feasibility of Yb2S3 in flexible device architectures. rsc.org The device exhibited a specific capacitance of 58 F g⁻¹ and an energy density of 23 Wh kg⁻¹. rsc.org
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to investigate the electrochemical behavior of supercapacitor electrodes. scinito.ai EIS analysis of Yb2S3 thin film electrodes has been conducted to understand the charge transfer and diffusion processes at the electrode-electrolyte interface.
The Nyquist plots obtained from EIS measurements typically consist of a semicircle in the high-frequency region and a straight line in the low-frequency region. The semicircle is associated with the charge transfer resistance, while the straight line represents the diffusive resistance of ions within the electrode material. These analyses help in evaluating the performance and efficiency of the Yb2S3-based supercapacitors.
Catalytic Activity and Mechanisms
While the application of ytterbium compounds in catalysis is known, research specifically focusing on the intrinsic catalytic activity of pure Ytterbium sulfide (Yb2S3) is still in its early stages. alfachemic.comwikipedia.org
The catalytic activity of a material is highly dependent on its surface properties, such as surface area and the presence of active sites. ijcce.ac.ir For Yb2S3, its performance as a catalyst would be influenced by its surface chemistry and morphology. Nanostructured forms of Yb2S3, with their high surface-area-to-volume ratio, are expected to exhibit enhanced catalytic performance compared to their bulk counterparts. mdpi.com However, detailed studies on the specific surface active sites and the reaction mechanisms on the surface of pure Yb2S3 are limited in the current scientific literature.
The potential of Ytterbium sulfide in photocatalysis is an area of growing interest, although much of the existing research focuses on Yb-doped materials rather than pure Yb2S3. hnu.edu.cnnanochemres.orgeeer.org Photocatalysis involves the use of a semiconductor material to absorb light and generate electron-hole pairs, which then drive chemical reactions. unito.it
The photocatalytic efficiency of a material is determined by factors such as its band gap and the recombination rate of photogenerated charge carriers. While there is an expectation that Yb2S3 could function as a photocatalyst, detailed experimental studies demonstrating its photocatalytic activity for specific reactions and elucidating the underlying mechanisms are not yet widely available. Research on related sulfide materials suggests that they can be active under visible light, but photocorrosion can be a challenge. researchgate.net
Neutron Absorption in Specialized Shielding Systems
Ytterbium and its compounds are gaining attention in the field of nuclear engineering for their potential use in specialized shielding systems due to their neutron absorption capabilities. The effectiveness of a material in absorbing neutrons is quantified by its neutron capture cross-section, typically measured in units of barns (b). Ytterbium possesses several isotopes with significant thermal neutron capture cross-sections, making it a candidate for applications where the attenuation of neutron radiation is critical.
Below is a table detailing the thermal neutron capture cross-sections for various isotopes of Ytterbium.
| Isotope | Thermal Neutron Capture Cross Section (barns) |
| ¹⁶⁸Yb | 2,900 |
| ¹⁷⁰Yb | 8.5 |
| ¹⁷¹Yb | 50 |
| ¹⁷²Yb | 0.4 |
| ¹⁷³Yb | 18 |
| ¹⁷⁴Yb | 134 |
| ¹⁷⁶Yb | 2.8 |
This data is compiled from various nuclear data sources.
The development of advanced shielding materials often involves the dispersion of neutron-absorbing compounds within a stable matrix. The chemical and physical properties of Ytterbium sulfide, such as its thermal stability and density, could make it a suitable candidate for such applications. Further research is needed to fully characterize the neutron absorption properties of Yb2S3 and to evaluate its performance within various shielding composites.
Nanoscale Material Synthesis for Advanced Technologies
The synthesis of Ytterbium sulfide (Yb2S3) at the nanoscale has opened up new avenues for its application in advanced technologies, particularly in electronics and energy storage. zegmetal.com Nanostructured materials often exhibit unique properties compared to their bulk counterparts, and Yb2S3 is no exception. Various methods have been developed to synthesize Ytterbium sulfide nanoparticles and thin films with controlled morphology and size.
One prominent method for the synthesis of nano-grained Ytterbium sulfide thin films is the Chemical Bath Deposition (CBD) method. This technique is valued for its simplicity and cost-effectiveness. In a typical CBD process, a substrate is immersed in a solution containing the precursor ions (ytterbium and sulfide ions), and the thin film is deposited through a controlled chemical reaction. This method has been successfully used to produce Yb2S3 thin films with excellent supercapacitive performance. researchgate.net
Another widely used technique is the Successive Ionic Layer Adsorption and Reaction (SILAR) method. The SILAR method involves the sequential immersion of a substrate into solutions containing the cationic and anionic precursors, with a rinsing step in between each immersion. This layer-by-layer deposition allows for precise control over the film thickness and morphology. The SILAR method has been employed to synthesize Yb2S3 thin films for supercapacitor applications, demonstrating the versatility of this technique for creating nanostructured energy storage materials. researchgate.net
The properties of the synthesized Ytterbium sulfide nanomaterials are highly dependent on the synthesis method and parameters. For instance, the surface morphology, particle size, and crystal structure can be tailored by adjusting factors such as precursor concentration, temperature, and deposition time. These tailored properties are crucial for optimizing the performance of Yb2S3 in various advanced technologies. Research has shown that nano-grained Yb2S3 thin films exhibit hydrophilic properties and possess a high specific capacitance, making them promising materials for supercapacitors. researchgate.net
The table below summarizes some of the synthesis methods for nanoscale Ytterbium sulfide and their outcomes.
| Synthesis Method | Product | Key Findings |
| Chemical Bath Deposition (CBD) | Nano-grained Yb2S3 thin film | Excellent supercapacitive performance. researchgate.net |
| Successive Ionic Layer Adsorption and Reaction (SILAR) | Yb2S3 thin film | Produces hydrophilic films with good electrochemical properties for supercapacitors. researchgate.net |
Further research into the synthesis of Ytterbium sulfide nanomaterials is expected to lead to the development of novel applications in areas such as catalysis, optoelectronics, and biomedical technologies. zegmetal.com
Thermodynamic Stability and Phase Equilibria Research
Mechanical and Thermal Stability Investigations
Detailed experimental data on the mechanical properties of Ytterbium sulfide (B99878) (Yb2S3), such as its Young's modulus, bulk modulus, and hardness, are not extensively available in current literature. Theoretical calculations for the elastic properties of Yb2S3 have not yet been reported. materialsproject.org However, insights into its potential mechanical and thermal behavior can be inferred from the properties of its constituent element, ytterbium, and related compounds.
For elemental ytterbium, the following mechanical properties have been reported:
| Property | Value |
| Young's Modulus | 24 GPa |
| Rigidity Modulus | 9.9 GPa |
| Bulk Modulus | 31 GPa |
| Poisson's Ratio | 0.21 |
The thermal expansion of a material is a key indicator of its thermal stability. The linear thermal expansion coefficient for elemental ytterbium is 26.3 µm/(m·K). The thermal stability of Yb2S3 is a critical factor for its applications in high-temperature environments, such as in ceramics. wikipedia.org While specific high-temperature stability data for Yb2S3 is limited, related ytterbium compounds like Ytterbium(III) oxide (Yb2O3) are known for their excellent thermal stability and are used in high-temperature ceramic applications.
Pressure-Temperature (P-T) Phase Diagrams
A complete Pressure-Temperature (P-T) phase diagram for Ytterbium sulfide (Yb2S3) has not been experimentally determined or theoretically calculated to date. However, the study of related sulfide systems under high pressure provides some indication of the potential phase behavior of Yb2S3. For instance, studies on other sesquichalcogenides like Sb2S3 and Bi2S3 have revealed complex phase transitions under pressure, suggesting that Yb2S3 may also exhibit multiple solid phases at elevated pressures and temperatures. mdpi.com Research on elemental ytterbium has shown a sequence of structural phase transitions under high pressure. sharps.ac.cn The behavior of hydrogen sulfide under pressure has also been mapped, though its direct relevance to the stability of the metal sulfide is complex.
Thermodynamic Contributions (e.g., Schottky Contributions)
The thermodynamic properties of Ytterbium sulfide, particularly its heat capacity, provide valuable information about its stability. The heat capacity of ε-phase Yb2S3 has been studied, revealing important contributions from its electronic and magnetic properties. researchgate.net
A significant thermodynamic contribution in certain materials is the Schottky anomaly, which appears as a peak in the heat capacity at low temperatures. This anomaly arises from the thermal population of a set of discrete energy levels. In the case of Yb2S3, a Schottky contribution to the heat capacity has been identified and is attributed to the crystal field splitting of the Yb3+ ion's electronic energy levels. researchgate.net
The experimental thermodynamic properties of ε-phase Yb2S3 have been evaluated between 6 and 350 K. The lattice heat capacity of Yb2S3 in the subambient region is determined by a parametric approximation based on the lattice heat capacity of Lutetium(III) sulfide (Lu2S3). researchgate.net The resolution of the Schottky and magnetic contributions in ε-phase Yb2S3 is a key aspect of understanding its low-temperature thermodynamic stability. researchgate.net
Stability in Harsh Environments
The stability of Ytterbium sulfide in harsh environments is a critical consideration for its practical applications. While specific studies on Yb2S3 in various corrosive or extreme environments are not abundant, the general chemical behavior of ytterbium and sulfide compounds can offer predictive insights.
Elemental ytterbium is known to be chemically stable, though it is often stored in airtight containers to protect it from air and moisture. vedantu.com It tarnishes in the air due to a slow reaction with atmospheric oxygen, which forms a protective layer of ytterbium(III) oxide (Yb2O3). vedantu.com Ytterbium reacts slowly with cold water and more readily with hot water to form ytterbium hydroxide. vedantu.comsputtertargets.net
As a sulfide, Yb2S3 is expected to have a degree of susceptibility to oxidation, particularly at elevated temperatures. The stability of sulfide-based solid-state electrolytes, for example, is a known challenge due to their potential decomposition in humid air. researchgate.net It is anticipated that Yb2S3 would react with strong acids, a characteristic of many metal sulfides. Ytterbium sulfide is described as being moderately soluble in water and acids. americanelements.com
The behavior of Yb2S3 under irradiation is another aspect of its stability in harsh environments. While studies on bulk Yb2S3 are limited, research on ytterbium-doped materials provides some clues. For instance, the stability of allied materials under various conditions can be indicative of the robustness of the ytterbium-sulfur bond. vedantu.com
Future Research Directions and Emerging Applications
Development of Novel Synthesis Routes for Enhanced Control
The advancement of Ytterbium sulfide (B99878) applications is intrinsically linked to the ability to synthesize high-quality materials with precise control over their physical and chemical properties. Future research is focused on developing novel synthesis routes that offer enhanced control over crystallinity, morphology, and purity, which are critical for device performance.
Several chemical methods have been employed to synthesize Yb₂S₃ thin films and nanostructures, including:
Chemical Bath Deposition (CBD) : An inexpensive method used to deposit nano-grained Yb₂S₃ thin films. researchgate.net
Successive Ionic Layer Adsorption and Reaction (SILAR) : A simple, binder-free technique for synthesizing thin films. researchgate.netresearchgate.netresearchgate.net
Hydrothermal Method : A route that has been used to produce Yb₂S₃ thin films with non-uniform, distributed nanorods. researchgate.net
Reaction with Hydrogen Sulfide : A traditional method involving the heating of Ytterbium(III) oxide (Yb₂O₃) with hydrogen sulfide gas. wikipedia.orgdoi.org
These methods have demonstrated the feasibility of producing Yb₂S₃ in various forms. However, achieving precise control over particle size, film thickness, and surface morphology remains a significant challenge. Future research will likely explore hybrid techniques, such as combining pulsed laser deposition with molecular beam epitaxy, to overcome challenges like mismatched vapor pressures of precursor elements, thereby enabling the growth of extremely clean, single-crystalline thin films. wisc.edu The development of scalable synthesis routes is also a critical area of focus to facilitate the transition from laboratory-scale research to industrial applications. researchgate.net
Comparison of Yb₂S₃ Synthesis Methods
| Synthesis Method | Description | Key Advantages | Reported Morphology | References |
|---|---|---|---|---|
| Chemical Bath Deposition (CBD) | Deposition of a thin film from a solution containing the constituent ions onto a substrate. | Inexpensive, suitable for large-area deposition. | Nano-grains. | researchgate.netresearchgate.net |
| Successive Ionic Layer Adsorption and Reaction (SILAR) | A binder-free method where the substrate is successively immersed in solutions containing the cationic and anionic precursors. | Simple, low-cost, good control over film thickness. | Nanostructured thin films. | researchgate.netresearchgate.netresearchgate.net |
| Hydrothermal Method | Synthesis from aqueous solutions under high temperature and pressure. | Can produce highly crystalline materials. | Non-uniform nanorods and nanoparticles. | researchgate.net |
| Reaction with H₂S | High-temperature reaction of Ytterbium oxide with hydrogen sulfide gas. | A traditional method for producing bulk powder. | Crystalline powder. | wikipedia.orgdoi.org |
Advanced Characterization under Operando Conditions
To fully understand the mechanisms governing the performance of Yb₂S₃ in devices, it is crucial to move beyond static, ex-situ characterization. Advanced characterization under operando conditions—meaning, while the material is actively functioning within a device—is a critical future research direction.
Techniques such as X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and electron microscopy (SEM, TEM) have been vital in confirming the formation, crystal structure, and surface morphology of Yb₂S₃. researchgate.netresearchgate.net Furthermore, electrochemical techniques like cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS) have been used to study the supercapacitive properties of Yb₂S₃ thin films. researchgate.netresearchgate.net
Future research will focus on integrating these characterization tools into setups that allow for real-time analysis. For instance, in-situ XRD or Raman spectroscopy during the charging and discharging of a Yb₂S₃-based supercapacitor could reveal dynamic structural changes. Similarly, operando XPS could provide insights into the evolution of the material's valence states during electrochemical reactions. This real-time data is invaluable for understanding charge storage mechanisms, identifying degradation pathways, and ultimately designing more durable and efficient energy storage devices.
Exploration of Quantum Phenomena and Strongly Correlated Electron Systems
Materials with strongly correlated electrons, typically those with partially filled d- or f-electron shells, exhibit a wide range of fascinating and technologically useful properties. wikipedia.org Ytterbium-based compounds are a prominent class of these materials, known for phenomena such as mixed valence, heavy fermion behavior, and unconventional superconductivity. aps.orgtuwien.atesrf.fr These properties arise because the behavior of their electrons cannot be described in terms of non-interacting particles; strong Coulomb repulsion between electrons plays a dominant role. wikipedia.org
While Yb₂S₃ is known to exhibit paramagnetic behavior, its potential to host more exotic quantum phenomena remains largely unexplored. zegmetal.com Ytterbium's 4f¹³ electron-hole configuration makes it a mirror to the 4f¹ configuration of Cerium, another element central to the study of strongly correlated systems. tuwien.at Future research will involve investigating the electronic and magnetic properties of Yb₂S₃ under extreme conditions, such as very low temperatures, high pressures, and strong magnetic fields. These studies could uncover novel quantum states of matter. Furthermore, the use of ytterbium atoms in quantum simulation and the development of ytterbium complexes for quantum sensing highlight the element's importance in quantum technologies, suggesting that Yb₂S₃ could also be a candidate material for such applications. unifi.itnih.govosti.gov
Integration in Hybrid Material Systems
The integration of Yb₂S₃ into hybrid material systems and nanocomposites offers a promising route to enhance its intrinsic properties and create multifunctional materials. By combining Yb₂S₃ with other materials, such as conductive polymers or carbon nanomaterials, it is possible to create synergistic effects that lead to improved performance in various applications.
A notable example is the synthesis of graphene oxide/ytterbium sulfide (GO/Yb₂S₃) composite thin films. researchgate.netresearchgate.net These composites have demonstrated significantly enhanced supercapacitive performance compared to either component alone. researchgate.net The graphene oxide provides a high-surface-area conductive network, facilitating charge transport, while the Yb₂S₃ contributes through pseudocapacitive charge storage. Research has shown that a GO/Yb₂S₃ composite can exhibit a specific capacitance of 376 F g⁻¹, substantially higher than that of pure Yb₂S₃ (181 F g⁻¹) or GO (193 F g⁻¹) in a Na₂SO₄ electrolyte. researchgate.net
Future work in this area will explore the creation of other Yb₂S₃-based nanocomposites. For example, incorporating Yb₂S₃ nanoparticles into polymer matrices could lead to new materials for optical or biomedical applications, drawing parallels with studies on other rare-earth sulfide nanocomposites used for their antimicrobial properties. mdpi.comresearchgate.net The design of complex heterostructures, where thin layers of Yb₂S₃ are interfaced with other semiconductors or oxides, could also lead to novel electronic and optoelectronic devices. wisc.edu
Properties of Yb₂S₃-Based Hybrid Systems
| Hybrid System | Synthesis Method | Enhanced Property | Observed Performance | References |
|---|---|---|---|---|
| Graphene Oxide/Ytterbium Sulfide (GO/Yb₂S₃) | Successive Ionic Layer Adsorption and Reaction (SILAR) | Specific Capacitance | 376 F g⁻¹ in 1M Na₂SO₄ electrolyte (compared to 181 F g⁻¹ for Yb₂S₃ and 193 F g⁻¹ for GO). | researchgate.net |
Computational Design and Materials Discovery for Yb₂S₃-based Systems
Computational materials science provides powerful tools for accelerating the discovery and design of new materials. First-principles calculations, particularly those based on Density Functional Theory (DFT), are essential for predicting the structural, electronic, and magnetic properties of materials like Yb₂S₃ before they are synthesized in a lab. researchgate.net For strongly correlated systems, methods like DFT+U are employed to better account for the strong on-site Coulomb repulsion of f-electrons. researchgate.net
Platforms like the Materials Project already provide valuable computed data on Yb₂S₃, including its crystal structure, lattice parameters, and calculated band structure. materialsproject.orgosti.gov Future research will leverage these computational tools more extensively for the targeted design of novel Yb₂S₃-based systems. This includes:
High-throughput screening : Computationally screening large numbers of potential dopants or alloying elements to predict which might enhance specific properties, such as catalytic activity or thermoelectric performance.
Interface modeling : Simulating the interfaces in Yb₂S₃-based heterostructures and composites to understand charge transfer mechanisms and predict the properties of the resulting hybrid material.
Defect engineering : Calculating the formation energies and electronic consequences of various point defects and impurities to understand how they can be controlled to tune the material's properties.
This computational-led approach, combined with experimental synthesis and characterization, forms the core of modern materials discovery and will be crucial for unlocking new applications for Ytterbium sulfide and related compounds. nrel.gov
Q & A
Q. Table 1: Synthesis Method Comparison
| Method | Temperature (°C) | Atmosphere | Key Outcomes |
|---|---|---|---|
| Solid-state reaction | 900–1000 | Ar/H2S mix | High crystallinity, risk of Yb2O3 impurities |
| Chemical vapor transport | 800–950 | H2S/Ar | Lower defect density, slower kinetics |
How should researchers design experiments to investigate the electronic structure of Yb2S3 while minimizing extrinsic doping effects?
Advanced Research Focus
To isolate intrinsic electronic properties:
Controlled synthesis : Use ultra-high-purity Yb (99.999%) and sulfur, with post-synthesis etching to remove surface oxides.
In-situ characterization : Employ X-ray photoelectron spectroscopy (XPS) under vacuum to avoid surface oxidation.
Computational validation : Compare experimental bandgap values (e.g., 1.2–1.5 eV) with density functional theory (DFT) calculations to identify discrepancies caused by lattice defects .
Q. Methodological Pitfalls :
- Extrinsic doping from residual oxygen can artificially widen the bandgap. Validate via energy-dispersive X-ray spectroscopy (EDS) and electron energy loss spectroscopy (EELS) .
What analytical strategies are recommended for resolving contradictions in reported optical bandgap values of Yb2S3?
Advanced Research Focus
Discrepancies in bandgap values (1.1–2.0 eV) arise from:
- Measurement techniques : Diffuse reflectance (UV-Vis) vs. spectroscopic ellipsometry.
- Sample quality : Polycrystalline vs. single-crystal samples.
Q. Resolution Protocol :
Cross-validate using multiple techniques (e.g., ellipsometry for thin films, photoluminescence for bulk).
Assess defect states via photoluminescence quenching and Hall effect measurements .
Compare with computational models to distinguish intrinsic vs. extrinsic effects .
Q. Table 2: Bandgap Contradictions
| Study | Method | Bandgap (eV) | Suggested Cause of Discrepancy |
|---|---|---|---|
| A | UV-Vis | 1.3 | Surface oxidation |
| B | Ellipsometry | 1.9 | Substrate-induced strain |
How can temperature-dependent resistivity measurements distinguish intrinsic conduction mechanisms from impurity effects in Yb2S3?
Q. Advanced Research Focus
- Four-probe resistivity : Use guarded electrodes to minimize contact resistance.
- Thermal cycling : Measure resistivity across 10–300 K to identify activation energies. A linear Arrhenius plot suggests intrinsic semiconductor behavior, while deviations indicate impurity bands .
- Complementary data : Pair with Seebeck coefficient measurements to differentiate between hole/electron-dominated conduction.
Validation : Replicate measurements across multiple batches and compare with ab initio mobility calculations .
What interdisciplinary approaches combine magnetometry and neutron scattering to elucidate magnetic ordering in Yb2S3?
Q. Advanced Research Focus
- SQUID magnetometry : Detect weak antiferromagnetic transitions below 10 K.
- Neutron diffraction : Resolve magnetic moments localized on Yb<sup>3+</sup> ions.
- Sample requirements : Large single crystals (≥5 mm) and deuterated environments to reduce incoherent scattering .
Data Synthesis : Correlate magnetic susceptibility anomalies with superlattice peaks in neutron data to confirm long-range ordering .
What protocols ensure reproducibility in hydrothermal synthesis of Yb2S3 nanostructures?
Q. Basic Research Focus
- Precursor ratios : YbCl3:Thioacetamide = 1:3 in aqueous NH3 (pH 9–11).
- Reaction vessel : Teflon-lined autoclave at 180°C for 24 hours.
- Post-treatment : Centrifugal washing in ethanol to remove unreacted sulfur .
Characterization : High-resolution TEM to confirm nanoparticle size (20–50 nm) and Raman spectroscopy to detect phonon modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
